5-Amino-2-bromo-3-picoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEONGQZSAUAAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494243 | |
| Record name | 6-Bromo-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-83-3 | |
| Record name | 6-Bromo-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-bromo-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5-Amino-2-bromo-3-picoline: A Versatile Intermediate in Chemical Synthesis
Introduction: 5-Amino-2-bromo-3-picoline, also known by its systematic name 5-Amino-2-bromo-3-methylpyridine, is a substituted pyridine derivative with significant applications in medicinal chemistry, agrochemical research, and material science. Its unique arrangement of a bromine atom, an amino group, and a methyl group on the pyridine core makes it a highly versatile and valuable building block for the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Chemical Identifier:
Physicochemical and Safety Data
The structural features of this compound—a stable aromatic ring, a reactive amino group, and a bromine atom that serves as an excellent leaving group—endow it with a unique reactivity profile.[4] These characteristics are summarized below, along with critical safety information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 6-bromo-5-methylpyridin-3-amine | [1] |
| Synonyms | 5-Amino-2-bromo-3-methylpyridine, this compound | [1] |
| Molecular Formula | C₆H₇BrN₂ | [1][2] |
| Molecular Weight | 187.04 g/mol | [1][2] |
| Appearance | Light yellow to brown crystalline powder | [5] |
| Melting Point | 91.0 - 95.0 °C | [5] |
| Purity | >98.0% (GC) |[5] |
Table 2: GHS Hazard and Precautionary Information
| Category | Information | Reference(s) |
|---|---|---|
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][6] |
| Precautionary Statements | Prevention: P261, P264, P270, P271, P280Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P362+P364Storage: P403+P233, P405Disposal: P501 |[1] |
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of a wide range of target molecules.
-
Pharmaceutical Development: This compound is a key precursor for the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for oncology and treatments for neurological disorders.[7][8] The bromine atom facilitates carbon-carbon bond formation through cross-coupling reactions, a cornerstone of modern drug discovery.[4]
-
Agrochemicals: It is utilized in the formulation of advanced agrochemicals, including potent herbicides and fungicides, contributing to improved crop protection and yield.[7][8]
-
Material Science: Researchers are exploring the use of this picoline derivative in the development of novel materials, such as conductive polymers and specialized coatings, where its specific chemical properties can be leveraged.[7]
Experimental Protocols
The utility of bromo-amino-picoline derivatives is best demonstrated through their application in robust and versatile chemical reactions. The Suzuki-Miyaura cross-coupling reaction is a prime example, used to synthesize biaryl compounds that are common motifs in pharmaceutical drugs.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with a bromo-amino-picoline derivative. This method is adapted from a procedure for the closely related structural analog, 5-bromo-2-methylpyridin-3-amine, and is representative of the transformations for which this compound is employed.[1][9]
Materials:
-
5-bromo-2-methylpyridin-3-amine (or analogous bromo-amino-picoline) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the bromo-amino-picoline, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure the reaction environment is inert.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst. Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the picoline substrate).
-
Reaction: Stir the mixture at 85-95 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a celite pad to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer using anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After filtering off the drying agent, concentrate the organic phase under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final aryl-substituted aminopicoline.[1]
Relevance in Signaling Pathway Modulation
Substituted pyridines are prevalent structural motifs in small molecule kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[10][11] Consequently, developing inhibitors that target kinases within this pathway, such as PI3K and mTOR, is a major focus of cancer drug discovery.
Intermediates like this compound are instrumental in synthesizing these inhibitors. The Suzuki coupling, described above, allows for the attachment of various aryl groups to the picoline core, enabling the exploration of the chemical space around the kinase's binding site to optimize potency and selectivity.
The PI3K/Akt/mTOR Signaling Pathway
-
Activation: The pathway is typically initiated by the activation of Receptor Tyrosine Kinases (RTKs) on the cell surface by growth factors.
-
PI3K Recruitment: Activated RTKs recruit and activate Phosphoinositide 3-kinase (PI3K).
-
PIP3 Formation: PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[12]
-
Akt Activation: PIP3 recruits the kinase Akt (also known as Protein Kinase B) to the cell membrane, where it is activated through phosphorylation by other kinases like PDK1.
-
Downstream Effects: Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex (mTORC1), which in turn promotes processes like protein synthesis and cell growth while inhibiting autophagy.[8]
-
Negative Regulation: The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[10]
Conclusion
This compound is a high-value chemical intermediate with a strategic combination of functional groups that make it indispensable for modern organic synthesis. Its role in the construction of biologically active molecules, particularly in the development of targeted cancer therapies, underscores its importance to the scientific community. The reliable and versatile reactivity of this compound, especially in cross-coupling reactions, ensures its continued use in the discovery and development of novel drugs, advanced agrochemicals, and innovative materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. The emerging role of PI3K inhibitors for solid tumour treatment and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Amino-2-bromo-3-picoline: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Amino-2-bromo-3-picoline (also known as 6-bromo-5-methylpyridin-3-amine), a versatile heterocyclic building block crucial in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, makes it a valuable intermediate for the synthesis of complex molecular architectures.
Core Chemical Properties
This compound is a substituted pyridine derivative. The quantitative physicochemical properties are summarized in the table below. These properties are essential for designing synthetic routes, purification strategies, and for understanding the compound's general behavior in a laboratory setting.
| Property | Data | Source(s) |
| CAS Number | 38186-83-3 | [1][2] |
| Molecular Formula | C₆H₇BrN₂ | [1][2] |
| Molecular Weight | 187.04 g/mol | [2] |
| IUPAC Name | 6-bromo-5-methylpyridin-3-amine | [2] |
| Appearance | Light yellow to Brown powder to crystal | |
| Melting Point | 91.0 to 95.0 °C | |
| Boiling Point (Est.) | 250.0 ± 35.0 °C at 760 mmHg | [3] |
| Density (Est.) | 1.6 ± 0.1 g/cm³ | [3] |
| Topological Polar Surface Area | 38.9 Ų | [2] |
Reactivity and Synthetic Utility
The synthetic value of this compound is derived from its two key functional groups: the amino group at the 5-position and the bromine atom at the 2-position.
-
C-Br Bond Reactivity : The carbon-bromine bond at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkyne groups, through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. The pyridine ring is inherently electron-deficient, which generally facilitates the oxidative addition step in these catalytic cycles.[4]
-
Amino Group Reactivity : The amino group is a versatile nucleophile and can be used for a range of transformations. It can be acylated to form amides, alkylated, or used as a directing group. Furthermore, it can be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -X).
The logical relationship between the starting material and its potential products is visualized below.
Experimental Protocols
Protocol: Synthesis via Bromination
Objective: To synthesize this compound from 3-Amino-5-methylpyridine.
Materials:
-
3-Amino-5-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-Amino-5-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in anhydrous acetonitrile and add it dropwise to the cooled solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the final product, this compound.
The following diagram illustrates the general workflow for this synthesis and purification process.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For full safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. scbt.com [scbt.com]
- 2. 5-Amino-2-bromo-3-methylpyridine | C6H7BrN2 | CID 12362446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Amino-2-bromo-3-methylpyridine(38186-83-3) 1H NMR [m.chemicalbook.com]
- 6. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of 5-Amino-2-bromo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Amino-2-bromo-3-picoline (also known as 6-bromo-5-methylpyridin-3-amine). This compound is a valuable building block in medicinal chemistry and materials science. This document summarizes key quantitative data, details experimental protocols, and provides visualizations to facilitate a deeper understanding of this molecule.
Molecular Structure and Properties
This compound is a substituted pyridine with the chemical formula C₆H₇BrN₂.[1] Its structure features a pyridine ring substituted with an amino group at position 5, a bromine atom at position 2, and a methyl group (picoline) at position 3. The presence and relative positions of these functional groups significantly influence the molecule's chemical reactivity and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common isomers is presented in Table 1. These properties are crucial for its handling, characterization, and application in various chemical reactions.
| Property | This compound | 2-Amino-5-bromo-3-methylpyridine | 2-Amino-3-bromo-5-methylpyridine |
| CAS Number | 38186-83-3[1][2] | 3430-21-5[3] | 17282-00-7[4] |
| Molecular Formula | C₆H₇BrN₂[1] | C₆H₇BrN₂[3] | C₆H₇BrN₂[4] |
| Molecular Weight | 187.04 g/mol [1] | 187.04 g/mol [3] | 187.04 g/mol [4] |
| IUPAC Name | 6-bromo-5-methylpyridin-3-amine[1] | 5-bromo-3-methylpyridin-2-amine | 3-bromo-5-methylpyridin-2-amine[4] |
| Melting Point | Not available | 88-95 °C[3] | Not available |
| Appearance | Not available | Light yellow to Brown powder to crystal | Not available |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Key spectral data are summarized in Table 2.
| Spectroscopic Technique | Data for this compound Isomers |
| ¹H NMR | ¹H NMR spectra are available for isomers, aiding in the identification of proton environments. |
| ¹³C NMR | ¹³C NMR data for related pyridine derivatives are available and can be used for structural comparison. |
| Infrared (IR) Spectroscopy | IR spectra show characteristic peaks for N-H, C-H, C=N, and C-Br vibrations. |
| Mass Spectrometry (MS) | Mass spectra of isomers typically show a molecular ion peak (M+) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. |
Synthesis of this compound
The synthesis of this compound can be approached through various synthetic routes, often involving the manipulation of functional groups on a pre-existing pyridine ring. A general synthetic workflow is illustrated below.
Caption: A generalized synthetic pathway for this compound.
Experimental Protocol: Suzuki Cross-Coupling of a Related Bromopyridine
Objective: To synthesize a novel pyridine derivative via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
5-bromo-2-methylpyridin-3-amine (or this compound)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Schlenk flask
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add the arylboronic acid (1.1 eq), potassium phosphate (2.2 eq), and water.
-
Heat the mixture to 85-95 °C and stir for 15-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and dilute the filtrate with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound with atom numbering.
Caption: Molecular structure of this compound.
Note: Precise bond lengths and angles for this compound are not available in the public domain. The structure of a closely related isomer, 2-Amino-3-bromo-5-methylpyridine, has been determined by X-ray crystallography (CCDC number: 706484), and its structural parameters can serve as a reasonable approximation.[4]
Conclusion
This compound is a versatile heterocyclic compound with significant potential in synthetic chemistry. This guide has provided a consolidated resource of its known properties, spectroscopic data, and synthetic considerations. The detailed experimental protocol for a related Suzuki cross-coupling reaction offers a practical starting point for researchers aiming to utilize this class of molecules in their synthetic endeavors. Further research into the crystallographic structure and reactivity of this compound will undoubtedly expand its applications in drug discovery and materials science.
References
An In-Depth Technical Guide to the Synthesis of 5-Amino-2-bromo-3-picoline
This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-Amino-2-bromo-3-picoline, a valuable pyridine derivative in pharmaceutical and agrochemical research. The described methodology is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.
Overview of the Synthetic Pathway
The most common and well-documented synthetic route to this compound commences with the readily available starting material, 3-methylpyridine (3-picoline). The synthesis proceeds through a three-step sequence involving nitration, bromination, and subsequent reduction of the nitro group. This pathway is favored for its logical progression and the commercial availability of the initial reactant.
A visual representation of this synthetic pathway is provided below:
An In-depth Technical Guide to the Physical Properties of 5-Amino-2-bromo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5-Amino-2-bromo-3-picoline (CAS No: 38186-83-3), a pyridine derivative of interest in various fields of chemical research and development. This document collates available data on its fundamental physical characteristics and outlines standardized experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are essential for its handling, characterization, and application in synthetic chemistry and materials science. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | PubChem[1] |
| Molecular Weight | 187.04 g/mol | PubChem[1] |
| Appearance | Light yellow to Brown powder/crystal | TCI[2][3][4] |
| Melting Point | 98-102 °C | Chem-Impex[5], TCI[2][3][4] |
| Boiling Point (Predicted) | 305.0 ± 37.0 °C at 760 mmHg | PubChem[1] |
| Density (Predicted) | 1.6 g/cm³ | PubChem[1] |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, standard methodologies for solid organic compounds can be employed.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[6]
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[6]
Boiling Point Determination (Predicted - General Capillary Method)
While the boiling point of this compound is predicted, a general experimental method for determining the boiling point of a high-boiling liquid is the capillary method.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Clamps and stand
Procedure:
-
Sample Preparation: A small amount of the liquid sample is placed in the small test tube.
-
Assembly: The capillary tube is placed inside the test tube with the open end down. A thermometer is positioned such that its bulb is level with the sample. The assembly is then clamped and immersed in a heating bath.
-
Heating and Observation: The heating bath is heated gradually. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[7][8]
-
Measurement: The heating is discontinued, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Density Determination (Volume Displacement Method)
For a solid that is insoluble in a liquid of known density (e.g., water or a hydrocarbon solvent), the volume displacement method can be used to determine its density.
Apparatus:
-
Graduated cylinder
-
Analytical balance
-
A suitable, non-reactive liquid of known density
Procedure:
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Initial Volume: A known volume of the non-reactive liquid is placed in a graduated cylinder, and the initial volume is recorded.
-
Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped. The new volume is recorded.[2][9]
-
Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its determined volume.[2][9]
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, based on general synthetic procedures for related compounds.
Caption: Logical workflow for the synthesis and characterization of this compound.
References
- 1. 5-Amino-2-bromo-3-methylpyridine | C6H7BrN2 | CID 12362446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kbcc.cuny.edu [kbcc.cuny.edu]
- 3. byjus.com [byjus.com]
- 4. scribd.com [scribd.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. scribd.com [scribd.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. wjec.co.uk [wjec.co.uk]
A Comprehensive Technical Guide to 6-bromo-5-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-bromo-5-methylpyridin-3-amine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its application in the preparation of biologically active compounds.
Chemical Identity and Synonyms
The compound, commonly known as 5-Amino-2-bromo-3-picoline, is systematically named 6-bromo-5-methylpyridin-3-amine according to IUPAC nomenclature.[1] It is registered under the CAS number 38186-83-3 .[1]
Researchers may encounter this compound under various synonyms, including:
-
5-Amino-2-bromo-3-methylpyridine[1]
-
This compound[1]
-
3-Amino-6-bromo-5-picoline
-
6-Bromo-3-amino-5-methylpyridine
Physicochemical Properties
A summary of the key quantitative data for 6-bromo-5-methylpyridin-3-amine is presented in the table below. This information is crucial for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | [1] |
| Appearance | Brown, yellow, or beige solid | |
| Storage Temperature | 2-8°C, Refrigerator |
Experimental Protocol: Synthesis of a Derivative
Reaction: Synthesis of (E)-N-(5-bromo-3-methylpyridin-2-yl) ethyl formate.[2]
Materials:
-
2-amino-3-methyl-5-bromopyridine (1000 mol)
-
p-toluenesulfonic acid (2 mol)
-
trimethyl orthoformate (3000 mol)
-
1,2-dichloromethane (950 L)
-
Water
Procedure:
-
To a reaction kettle, add 2-amino-3-methyl-5-bromopyridine, p-toluenesulfonic acid, trimethyl orthoformate, and 1,2-dichloromethane.[2]
-
Heat the mixture with stirring to reflux.[2]
-
Maintain the reaction at reflux for 16 hours.[2]
-
After the reaction is complete, add water and stir.[2]
-
Separate the liquid phases and dry the organic phase.[2]
-
Evaporate the organic solvent to obtain (E)-N-(5-bromo-3-methylpyridin-2-yl) ethyl formate.[2]
This protocol illustrates a common transformation of an amino-bromopyridine derivative, which is a useful reference for researchers working with similar structures.
Applications in Synthesis
6-bromo-5-methylpyridin-3-amine serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.[3][4] Its utility stems from the presence of multiple reactive sites that allow for the construction of complex molecular architectures.
A key application of related amino-bromopyridines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[5] These reactions are fundamental in medicinal chemistry for the creation of C-C bonds, enabling the synthesis of a wide range of biaryl compounds.
Below is a conceptual workflow illustrating the use of an amino-bromopyridine core in a Suzuki coupling reaction to generate a more complex, biologically active molecule.
This diagram illustrates how the bromo substituent of the pyridine ring can be coupled with an arylboronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to a biaryl product. This product can then undergo further chemical modifications to generate a library of potential drug candidates. This approach is widely used in drug discovery programs.[4][6]
References
- 1. 6-BROMO-5-METHYLPYRIDIN-3-AMINE | CAS 38186-83-3 [matrix-fine-chemicals.com]
- 2. CN109053727B - Preparation method of ABT-199 intermediate - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. benchchem.com [benchchem.com]
5-Amino-2-bromo-3-picoline: A Comprehensive Technical Review for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-bromo-3-picoline, also known as 6-bromo-5-methylpyridin-3-amine, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including the bromine atom, an amino group, and a methyl group on the pyridine ring, provide multiple reactive sites for the construction of more complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential applications in drug discovery.
Core Molecular Data
A summary of the key physicochemical properties of this compound is presented below. Data for isomeric compounds are also included for comparative purposes.
| Property | This compound | 2-Amino-5-bromo-3-picoline | 5-Amino-3-bromo-2-methylpyridine |
| CAS Number | 38186-83-3[1] | 3430-21-5 | 186593-43-1[2][3] |
| Molecular Formula | C₆H₇BrN₂[1] | C₆H₇BrN₂ | C₆H₇BrN₂[2][3] |
| Molecular Weight | 187.04 g/mol [2] | 187.04 g/mol | 187.04 g/mol [2][3] |
| Appearance | - | Light yellow to brown powder/crystal | - |
| Melting Point | - | 88-95 °C | - |
| Purity | - | >98.0% (GC) | - |
Spectroscopic Data
| Spectrum Type | This compound |
| ¹H NMR | Available |
| IR | Available |
| Mass Spec | Predicted m/z = 187.04 |
Synthesis and Reactivity
A generalized workflow for the synthesis of a brominated aminopicoline is depicted below.
The reactivity of this compound is largely dictated by the bromo and amino substituents. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in forming carbon-carbon bonds.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Brominated Aminopicoline
The following protocol is adapted from the Suzuki-Miyaura coupling of the closely related isomer, 5-bromo-2-methylpyridin-3-amine, and provides a robust starting point for the derivatization of this compound.[5][6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)[5]
-
Solvent (e.g., 1,4-dioxane/water mixture)[5]
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture.
-
Stir the reaction mixture at a temperature ranging from 85-95°C for 12-18 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
An In-depth Technical Guide to the Key Reactive Sites of 5-Amino-2-bromo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key reactive sites of 5-Amino-2-bromo-3-picoline, a versatile building block in medicinal chemistry and organic synthesis. This document outlines the principal reactive centers, supported by experimental data and detailed protocols for key transformations.
Core Reactive Sites
This compound possesses two primary sites of reactivity: the bromo group at the C2 position and the amino group at the C5 position . The pyridine ring itself can also undergo substitution reactions, although this is less common. The reactivity of each site is influenced by the electronic effects of the other substituents.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
The carbon-bromine bond at the C2 position is the most versatile reactive site for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound. While specific data for this compound is limited, extensive research on the closely related isomer, 5-bromo-2-methylpyridin-3-amine, provides valuable insights into the expected reactivity and optimal reaction conditions.[1][2]
Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-methylphenylboronic acid | 2-methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 2 | 3,5-dimethylphenylboronic acid | 5-(3,5-dimethylphenyl)-2-methylpyridin-3-amine | 75 |
| 3 | 4-methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4 | 4-fluorophenylboronic acid | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 80 |
| 5 | 3-chloro-4-fluorophenylboronic acid | 5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), the respective arylboronic acid (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %), and potassium phosphate (K₃PO₄, 2.2 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture at 85-95 °C for 15-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter the mixture.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds.[3][4] This reaction is crucial for the synthesis of more complex amines from this compound. The choice of ligand and base is critical for achieving high yields.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5]
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., (NHC)Pd(allyl)Cl, 1-2 mol %), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) in a reaction vessel.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Reactions at the C5-Amino Group
The amino group at the C5 position is a key site for functionalization, including acylation and protection.
Acylation of the Amino Group
The amino group can be readily acylated to form an amide. This is often done to protect the amino group during subsequent reactions or to introduce new functional groups.[1]
Table 2: Acylation of 5-bromo-2-methylpyridin-3-amine [1]
| Reagent | Product | Yield (%) |
| Acetic anhydride | N-(5-bromo-2-methylpyridin-3-yl)acetamide | 85 |
Experimental Protocol: Synthesis of N-(5-bromo-2-methylpyridin-3-yl)acetamide [1]
-
Under a nitrogen atmosphere, dissolve 5-bromo-2-methylpyridin-3-amine (1.0 eq) and acetic anhydride (1.5 eq) in acetonitrile.
-
Add a few drops of concentrated sulfuric acid.
-
Stir the mixture at 60 °C for 30 minutes, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Cool the residue to room temperature and add water dropwise to precipitate the product.
-
Stir the mixture for one hour at room temperature and then filter the solid.
-
Wash the solid with deionized water and dry in an oven.
Electrophilic and Nucleophilic Aromatic Substitution
The pyridine ring of this compound can potentially undergo electrophilic or nucleophilic aromatic substitution, although these reactions are less common than the palladium-catalyzed couplings. The amino group is an activating group, directing electrophiles to the ortho and para positions (C4 and C6), while the bromo and methyl groups have weaker electronic effects. The pyridine nitrogen is deactivating towards electrophilic substitution.
Nucleophilic aromatic substitution is also possible, particularly at positions activated by electron-withdrawing groups and with a good leaving group. In this molecule, the bromo group at C2 could be displaced by a strong nucleophile, although this typically requires harsh conditions.[6]
Further research is needed to fully explore the scope of electrophilic and nucleophilic aromatic substitution on this specific substrate.
Conclusion
This compound is a valuable synthetic intermediate with two primary reactive handles: the C2-bromo and C5-amino groups. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful tool for the synthesis of complex substituted pyridines. The amino group can be readily functionalized, offering further opportunities for molecular diversification. This guide provides a foundation for the strategic use of this compound in the design and synthesis of novel compounds for drug discovery and development.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
electronic effects of substituents on aminobromopyridines
An In-depth Technical Guide to the Electronic Effects of Substituents on Aminobromopyridines
Abstract
The aminobromopyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its distinct electronic and structural characteristics. The strategic positioning of an electron-donating amino group and an electron-withdrawing bromo group on the inherently electron-deficient pyridine ring establishes a complex electronic environment. This landscape can be finely tuned by introducing additional substituents, thereby modulating the molecule's reactivity, basicity, and potential for intermolecular interactions. This technical guide offers a comprehensive overview of the electronic effects of these substituents. It delves into the theoretical principles governing these effects, presents quantitative data for key electronic descriptors, and provides detailed experimental protocols for researchers to characterize these parameters. The included diagrams and workflows serve to visually articulate the logical and experimental processes involved in the study of substituent effects on this vital heterocyclic system.
Theoretical Framework: The Unsubstituted Aminobromopyridine Core
The electronic character of an aminobromopyridine ring is dictated by a complex interplay of inductive and resonance effects from its constituent parts: the pyridine nitrogen, the amino group, and the bromine atom. Understanding the influence of each is critical before considering the impact of additional substituents.
-
Pyridine Nitrogen : The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I).[1] This effect decreases the overall electron density of the aromatic ring, making it more susceptible to nucleophilic attack, particularly at the 2, 4, and 6-positions.[1]
-
Amino Group (-NH₂) : The amino group is a powerful electron-donating group, primarily through its positive resonance effect (+M or +R).[1][2] The lone pair of electrons on the nitrogen atom delocalizes into the pyridine ring, increasing electron density, especially at the ortho and para positions relative to the amino group.[1][3] This makes the ring more reactive towards electrophiles.
-
Bromo Group (-Br) : Halogens like bromine present a dual role. They are electronegative and thus exert an electron-withdrawing inductive effect (-I).[2] However, they also possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+M).[2] For bromine, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring towards electrophilic substitution.
The combination of these effects on a scaffold like 6-bromo-3-aminopyridine results in a pyridine ring that is activated towards electrophilic substitution at positions 2 and 4 (ortho to the amino group) and primed for nucleophilic substitution at position 6.[1] The introduction of further substituents will modulate this inherent reactivity based on their own electronic properties.
Quantitative Analysis of Substituent Effects
To quantify the electronic influence of various substituents (denoted as 'R') on the aminobromopyridine ring, several key experimental and theoretical parameters are utilized.
Hammett Substituent Constants (σ)
The Hammett constant (σ) is a fundamental parameter in physical organic chemistry that quantifies the electronic effect of a substituent on the reactivity of a benzene ring.[4] These values, derived from the dissociation of substituted benzoic acids, are invaluable for predicting how a substituent will influence reaction rates and equilibria in related aromatic systems like pyridines.[5][6] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.
Table 1: Hammett Constants for Common Substituents
| Substituent (R) | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |
|---|---|---|---|
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
| -OH | +0.12 | -0.37 | Electron-Donating (Resonance) |
| -OCH₃ | +0.12 | -0.27 | Electron-Donating (Resonance) |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | Reference |
| -F | +0.34 | +0.06 | Weak Electron-Withdrawing |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing |
| -Br | +0.39 | +0.23 | Electron-Withdrawing |
| -I | +0.35 | +0.18 | Electron-Withdrawing |
| -C(O)CH₃ | +0.38 | +0.50 | Strong Electron-Withdrawing |
| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |
| -NO₂ | +0.71 | +0.78 | Very Strong Electron-Withdrawing |
| -SO₂CF₃ | +0.83 | +0.96 | Very Strong Electron-Withdrawing |
Note: Data compiled from various sources.[7] Values are for substituents on a benzene ring but provide a strong indication of their effects on a pyridine ring.
Acidity and Basicity (pKa Values)
The pKa of the pyridinium ion is a direct measure of the basicity of the pyridine nitrogen.[1] Electron-donating groups increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa for its conjugate acid.[1] Conversely, electron-withdrawing groups decrease basicity and lower the pKa.[8] This parameter is crucial in drug development as the protonation state of a molecule at physiological pH (≈7.4) governs its solubility, membrane permeability, and receptor binding interactions.
Table 2: Estimated pKa Values for Substituted Pyridines
| Substituent | Position on Pyridine | pKa of Conjugate Acid | Effect on Basicity |
|---|---|---|---|
| None | - | 5.2 | Reference |
| 3-Amino | meta | 6.0 | Increased |
| 4-Amino | para | 9.1 | Strongly Increased |
| 3-Bromo | meta | 2.8 | Decreased |
| 4-Bromo | para | 3.8 | Decreased |
| 3-Nitro | meta | 0.8 | Strongly Decreased |
| 4-Nitro | para | 1.6 | Strongly Decreased |
| 3-Methyl | meta | 5.7 | Slightly Increased |
| 4-Methyl | para | 6.0 | Increased |
Note: These values are for monosubstituted pyridines and serve as a baseline to estimate effects on the more complex aminobromopyridine system.[8][9]
Spectroscopic Correlations
Spectroscopic techniques provide direct insight into the electronic environment of the aminobromopyridine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is highly sensitive to the electronic environment of ¹H and ¹³C nuclei. Electron-withdrawing groups deshield nearby protons and carbons, shifting their signals downfield (higher ppm), while electron-donating groups cause upfield shifts (lower ppm).[1] The magnitude of this shift can be correlated with parameters like Hammett constants.
-
Infrared (IR) Spectroscopy : The vibrational frequencies of specific bonds are influenced by electronic effects. For example, the N-H stretching frequency of the amino group can shift depending on the electron density within the ring. Increased electron donation into the ring can slightly weaken the N-H bond, shifting its stretching frequency to a lower wavenumber.
Table 3: General Spectroscopic Trends for Substituted Aromatics
| Parameter | Electron-Donating Group (EDG) | Electron-Withdrawing Group (EWG) |
|---|---|---|
| ¹H NMR Chemical Shift | Upfield Shift (Lower ppm) | Downfield Shift (Higher ppm) |
| ¹³C NMR Chemical Shift | Upfield Shift (Lower ppm) | Downfield Shift (Higher ppm) |
| IR N-H Stretch (Amino) | Lower Wavenumber (cm⁻¹) | Higher Wavenumber (cm⁻¹) |
| IR C=O Stretch (if present) | Lower Wavenumber (cm⁻¹) | Higher Wavenumber (cm⁻¹) |
These are general trends observed in substituted aromatic systems.[10][11]
Experimental Methodologies
A systematic study of substituent effects requires standardized protocols for synthesis, purification, and analysis.
General Synthesis and Characterization
-
Synthesis : Substituted aminobromopyridines are typically synthesized via nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), or by direct modification of a pre-existing aminobromopyridine core.[12][13] Reaction conditions must be optimized for each substituent.
-
Purification : The crude product is purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization or distillation to obtain the analytically pure compound.
-
Characterization : The structure and purity of the final compound are confirmed using a suite of analytical methods:
-
Mass Spectrometry (MS) : To confirm the molecular weight.
-
¹H and ¹³C NMR : To confirm the chemical structure and assess purity.
-
IR Spectroscopy : To identify key functional groups.
-
Elemental Analysis : To confirm the elemental composition.
-
Determination of pKa Values by Potentiometric Titration
-
Preparation : A precise mass of the aminobromopyridine derivative (e.g., 0.1 mmol) is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Titration : The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Measurement : The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.
-
Analysis : A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. The data can be further refined by plotting the first derivative of the curve to precisely locate the equivalence point.
Spectroscopic Analysis Protocol
-
NMR Sample Preparation : A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard like tetramethylsilane (TMS) may be added.
-
NMR Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.[14]
-
IR Sample Preparation : A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film of the compound is cast onto a salt plate (NaCl or KBr) from a volatile solvent.
-
IR Data Acquisition : The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.[15]
Implications for Drug Development
The rational modulation of electronic properties on the aminobromopyridine core is a powerful strategy in drug discovery.[16][17]
-
Target Binding and Selectivity : Modifying substituents alters the electron distribution and basicity (pKa) of the molecule. This can dramatically affect its ability to form hydrogen bonds, engage in π-stacking, or make other critical interactions within a biological target's binding site. Fine-tuning these electronic properties can enhance binding affinity and improve selectivity for the desired target over off-targets.
-
Pharmacokinetic Properties (ADME) : Electronic effects influence properties essential for a drug's success.
-
Solubility : The pKa determines the ionization state at different pH values, which is a key determinant of aqueous solubility.
-
Permeability : Lipophilicity, which is influenced by the electronic character of substituents, affects the ability of a drug to cross cell membranes.
-
Metabolic Stability : Electron-withdrawing groups can be strategically placed to "shield" metabolically labile sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. assets.cambridge.org [assets.cambridge.org]
- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmrpsjournal.com [ijmrpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lehigh.edu [lehigh.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. frontlinegenomics.com [frontlinegenomics.com]
An In-depth Technical Guide to the Safety and Hazards of 5-Amino-2-bromo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and hazard data for 5-Amino-2-bromo-3-picoline (CAS No: 38186-83-3), also known as 5-Amino-2-bromo-3-methylpyridine. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation. It may also be harmful if swallowed.[1][2]
GHS Hazard Classification
| Hazard Class | Category |
| Acute toxicity, Oral | 4 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity — single exposure; Respiratory tract irritation | 3 |
GHS Label Elements
| Element | Details |
| Pictogram | Exclamation mark |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1][3] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
First-Aid Measures
Prompt and appropriate first-aid measures are crucial in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[4][5] If skin irritation occurs, get medical advice/attention.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][5] If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Rinse mouth with water.[1][5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
Fire-Fighting Measures
| Aspect | Details |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6] |
| Specific Hazards | Decomposition upon combustion or at high temperatures may generate poisonous fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[7] Closed containers may explode from the heat of a fire.[6] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[5][6] |
Handling, Storage, and Personal Protection
Safe Handling Protocols
-
Avoid all personal contact, including inhalation of dust or vapors.[7]
-
Wear appropriate personal protective equipment (PPE).[5]
-
Wash hands and face thoroughly after handling.[6]
Storage Conditions
Personal Protective Equipment (PPE)
| Protection Type | Recommendations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][5] |
| Skin Protection | Wear protective gloves (inspected prior to use) and impervious clothing. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1][5] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H7BrN2 |
| Molecular Weight | 187.04 g/mol [2] |
| Appearance | Light yellow to brown powder/crystal[9] |
| Melting Point | 108 - 109 °C[4] |
| Boiling Point | 281.3°C at 760 mmHg[8] |
| Flash Point | 123.9°C[8] |
| Density | 1.593 g/cm³[8] |
Toxicological and Ecological Information
Similarly, comprehensive ecological toxicity data is limited. It is advised to prevent the chemical from entering drains or the environment.[5]
Experimental Protocols
While specific experimental reports for this compound are not available, the provided GHS classifications are typically derived from standardized tests. The methodologies for determining these hazards generally follow OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.
-
Acute Oral Toxicity (guideline OECD 423): This test would involve the administration of the substance to fasted animals, typically rats, in a stepwise procedure. Observations of toxic effects and mortality are recorded to classify the substance's acute oral toxicity.
-
Skin Irritation/Corrosion (guideline OECD 404): This involves applying the substance to the shaved skin of a test animal (e.g., a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of time to assess the level of irritation.
-
Eye Irritation/Corrosion (guideline OECD 405): The substance is applied to the eye of a test animal. The eye is then examined for effects on the cornea, iris, and conjunctiva to determine the potential for eye irritation or damage.
Visualizations
Hazard Response Workflow
The following diagram illustrates the logical workflow from hazard identification to the appropriate response measures for this compound.
Caption: Hazard identification and corresponding first-aid and preventative measures for this compound.
References
- 1. echemi.com [echemi.com]
- 2. 5-Amino-2-bromo-3-methylpyridine | C6H7BrN2 | CID 12362446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 5-AMINO-3-BROMO-2-METHYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 9. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Navigating the Solubility of 5-Amino-2-bromo-3-picoline: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Physicochemical Properties of 5-Amino-2-bromo-3-picoline
Understanding the structural features of this compound is crucial for predicting its solubility. The molecule possesses a polar pyridine ring, a hydrogen-bonding amino group, and a lipophilic bromo-substituent and methyl group. This combination of functional groups suggests a nuanced solubility profile, with expected miscibility in polar protic and aprotic solvents and limited solubility in non-polar solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | PubChem[1] |
| Molecular Weight | 187.04 g/mol | PubChem[1] |
| Appearance | Light yellow to off-white solid | Chem-Impex[2] |
| Melting Point | 88-95 °C (for the related isomer 2-Amino-5-bromo-3-methylpyridine) | Sigma-Aldrich[3] |
Qualitative Solubility Profile
Direct quantitative solubility data for this compound is scarce in published literature. However, based on the solubility of structurally similar compounds, such as 2-Amino-3-bromo-5-methylpyridine, a qualitative assessment can be made. For this related isomer, it is reported to have good solubility in polar organic solvents like methanol and ethanol, while exhibiting very low solubility in non-polar solvents such as n-hexane.[4] This suggests that this compound will likely follow a similar trend.
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility |
| Polar Protic | Methanol, Ethanol | Soluble |
| Polar Aprotic | Acetone, Acetonitrile | Moderately Soluble to Soluble |
| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble |
It is important to note that these are qualitative predictions. For precise applications in synthesis, purification, and formulation, experimental determination of solubility is essential.
Experimental Protocol for Solubility Determination
To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of this compound is presented below. The isothermal equilibrium method is a robust and widely accepted technique for generating accurate solubility data.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Thermostatic water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the optimal equilibration time by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula:
S = (C × DF × V) / m
Where:
-
C = Concentration of the diluted solution (e.g., in mg/mL)
-
DF = Dilution factor
-
V = Volume of the solvent
-
m = Mass of the solvent (if calculating molality) or volume of the solvent (if calculating molarity or g/L)
-
Experimental Workflow Diagram
Caption: A generalized workflow for the experimental determination of solubility.
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of several factors:
-
Solvent Polarity: As a polar molecule, it is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding.
-
Temperature: For most solid solutes, solubility increases with temperature. Investigating the temperature dependence of solubility is crucial for applications like recrystallization.
-
pH (in aqueous systems): The amino group on the pyridine ring is basic and can be protonated at acidic pH. The resulting salt form would exhibit significantly higher aqueous solubility.
Logical Relationship for Solubility Prediction
References
- 1. 5-Amino-2-bromo-3-methylpyridine | C6H7BrN2 | CID 12362446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5 [sigmaaldrich.com]
- 4. 2-Amino-3-bromo-5-methylpyridine Properties, Uses, Safety, Supplier China | CAS 3430-21-5 [pipzine-chem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 5-Amino-2-bromo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 5-Amino-2-bromo-3-picoline. This compound is a valuable starting material in medicinal chemistry and materials science due to its multiple reactive sites that allow for selective functionalization. The primary transformations discussed are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination, which are fundamental reactions for the construction of complex molecules.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-3-aminopicoline Derivatives
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, leading to the synthesis of 5-Aryl-3-aminopicoline derivatives. These derivatives are of significant interest in drug discovery programs.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a procedure for the structurally analogous 5-bromo-2-methylpyridin-3-amine and is expected to provide good to excellent yields with this compound.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the picoline, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Aryl-3-aminopicoline product.
Quantitative Data: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids[1]
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-methyl-5-phenylpyridin-3-amine | 85 |
| 4-Methylphenylboronic acid | 2-methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 80 |
| 3-Chlorophenylboronic acid | 5-(3-chlorophenyl)-2-methylpyridin-3-amine | 75 |
| 2,4-Difluorophenylboronic acid | 5-(2,4-difluorophenyl)-2-methylpyridin-3-amine | 72 |
| 3-Chloro-4-fluorophenylboronic acid | 5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 70 |
Buchwald-Hartwig Amination for the Synthesis of N-Substituted-5-amino-3-picoline Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines at the 2-position to generate a library of N-substituted-5-amino-3-picoline derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-5 mol%)
-
A suitable base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the anhydrous solvent, followed by the amine.
-
Stir the reaction mixture at 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite and wash the celite with the same solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Buchwald-Hartwig Amination
| Amine | Expected Product | Expected Yield Range (%) |
| Morpholine | 5-Amino-2-(morpholin-4-yl)-3-picoline | 70-95 |
| Piperidine | 5-Amino-2-(piperidin-1-yl)-3-picoline | 70-95 |
| Aniline | 5-Amino-2-(phenylamino)-3-picoline | 60-85 |
| Benzylamine | 5-Amino-2-(benzylamino)-3-picoline | 65-90 |
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Role in Drug Discovery Workflow
Caption: The role of this compound derivatives in a typical drug discovery workflow.
References
Application Notes and Protocols for 5-Amino-2-bromo-3-picoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-bromo-3-picoline is a versatile heterocyclic building block widely employed in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern, featuring a nucleophilic amino group, a reactive bromo substituent amenable to cross-coupling reactions, and a methyl group, makes it an attractive starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on kinase inhibitors and antimicrobial compounds.
Key Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in targeting various enzymes and pathogens. The primary applications include:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. By utilizing the bromo functionality for Suzuki-Miyaura cross-coupling reactions, various aryl and heteroaryl moieties can be introduced at the 2-position, leading to the synthesis of potent inhibitors of kinases such as Polo-like kinase 4 (PLK4) and Proviral Integration site for Moloney murine leukemia virus (PIM-1), which are implicated in cancer.[1]
-
Antimicrobial Agents: The incorporation of the 5-amino-3-picoline moiety into larger heterocyclic systems has been shown to yield compounds with significant antibacterial and antifungal activities.[2]
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| PLK4i-1 | PLK4 | 6.7 | MCF-7 (Breast Cancer) | [3] |
| PLK4i-2 | PLK4 | 31.2 | NCI-H460 (Lung Cancer) | [3] |
| PIM1i-1 | PIM-1 | 4.62 | - | [4] |
| PIM1i-2 | PIM-1 | 1.18 | MCF-7, HCT116, PC3 | [4] |
| c-Met-i-1 | c-Met | 7.7 | GTL-16 (Gastric Carcinoma) | [5] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (μg/mL) | Reference |
| AB-1 | Staphylococcus aureus | >100 | [6] |
| AB-2 | Escherichia coli | 50 | [6] |
| AF-1 | Candida albicans | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Pyridine-Quinoline Hybrid as a Potential Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of a pyridine-quinoline hybrid, a scaffold found in a number of kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Quinoline-8-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol, 187 mg), quinoline-8-boronic acid (1.2 mmol, 208 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired pyridine-quinoline hybrid.
Expected Outcome:
The desired pyridine-quinoline hybrid is expected as a solid product. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Signaling Pathways and Experimental Workflows
PLK4 Signaling Pathway in Cancer
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Its overexpression in cancer can lead to centrosome amplification, chromosomal instability, and tumor progression. PLK4 has been shown to activate the Wnt/β-catenin signaling pathway, promoting cell proliferation and invasion.[7]
Caption: PLK4 signaling pathway in cancer and its inhibition.
PIM-1 Kinase Signaling Pathway
PIM-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation. It is often overexpressed in various cancers. The JAK/STAT pathway is a major upstream regulator of PIM-1 expression. PIM-1, in turn, can phosphorylate several downstream targets, leading to the activation of pathways like mTORC1, which promotes cell growth.[8]
Caption: PIM-1 kinase signaling pathway and its inhibition.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Caption: General workflow for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
Application Notes: Suzuki Coupling of 5-Amino-2-bromo-3-picoline for the Synthesis of Novel Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Amino-2-bromo-3-picoline with various arylboronic acids. This reaction is a fundamental transformation in modern organic synthesis, enabling the construction of carbon-carbon bonds to form biaryl and hetero-biaryl structures. These structural motifs are prevalent in medicinally important compounds, making this protocol highly relevant for drug discovery and development.
The Suzuki-Miyaura coupling is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[1] For substrates like this compound, which contains a potentially coordinating primary amine and a pyridine ring, careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.[1][2] The lone pair of electrons on the nitrogen atoms can interact with the palladium center, potentially inhibiting the catalytic cycle.[1] However, appropriate reaction conditions can facilitate the coupling without the need for protecting the amine group.[3]
Data Presentation
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the chosen catalytic system and reaction conditions. While specific yield data for this compound is not extensively published, the following table summarizes typical yields obtained for the coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4][5] This data provides a strong basis for expected outcomes with the target substrate under similar conditions.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 |
Table adapted from data for the structurally similar 5-bromo-2-methylpyridin-3-amine, as presented in comparative analyses.[4][5]
Experimental Protocols
This section details two common protocols for the Suzuki-Miyaura coupling of this compound: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Heating
This protocol is adapted from established procedures for structurally similar aminobromopyridines.[1][4][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[1]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1][4]
-
Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[1][5][6]
-
Stir the reaction mixture vigorously and heat to 85-95 °C.[5][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times from hours to minutes.[1]
Materials:
-
Same as Protocol 1, with the addition of a microwave reaction vial.
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] Optimal temperature and time should be determined empirically for each specific substrate combination.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.[1]
Visualizations
To further elucidate the process, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Amino-2-bromo-3-picoline in Agrochemical Synthesis
Introduction
5-Amino-2-bromo-3-picoline, a substituted pyridine derivative, is a key building block in the synthesis of various agrochemicals.[1] Its unique structural features, including an amino group, a bromine atom, and a methyl group on the pyridine ring, allow for diverse chemical modifications, making it a versatile precursor for the development of novel fungicides and insecticides. The pyridine scaffold is a common motif in many successful agrochemicals due to its favorable physicochemical properties and ability to interact with biological targets. This document provides a detailed overview of the application of this compound in the synthesis of modern agrochemicals, including experimental protocols for key synthetic transformations and insights into the mode of action of the resulting products.
Key Synthetic Applications
The reactivity of this compound is primarily centered around the amino and bromo substituents, which serve as handles for constructing more complex molecules. Two of the most powerful and widely used reactions in this context are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with high efficiency and functional group tolerance.
Fungicide Synthesis via Suzuki-Miyaura Cross-Coupling
This compound is a valuable precursor for the synthesis of fungicides, particularly those belonging to the class of Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs are a crucial class of fungicides that act by inhibiting the mitochondrial respiratory chain in fungi. The synthesis of these complex molecules often involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 2-position of the pyridine ring.
A representative synthetic route involves the coupling of this compound with a substituted pyrazoleboronic acid ester. This reaction typically yields a pyridinyl-pyrazole carboxamide, a common structural motif in many modern SDHI fungicides.
Insecticide Synthesis via Buchwald-Hartwig Amination
In addition to fungicides, this compound can be utilized in the synthesis of novel insecticides. The Buchwald-Hartwig amination is a key transformation that allows for the introduction of various amine functionalities at the 2-position of the pyridine ring. This reaction is instrumental in creating derivatives that can act as agonists of the nicotinic acetylcholine receptor (nAChR), a major target for modern insecticides. The introduction of a specific amine side chain can significantly influence the binding affinity and insecticidal activity of the resulting compound.
Data Presentation
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Amino-3-methyl-2-phenylpyridine | 85 |
| 2 | 4-Methylphenylboronic acid | 5-Amino-3-methyl-2-(p-tolyl)pyridine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-Amino-2-(4-methoxyphenyl)-3-methylpyridine | 88 |
| 4 | 3-Chlorophenylboronic acid | 5-Amino-2-(3-chlorophenyl)-3-methylpyridine | 75 |
| 5 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 5-Amino-3-methyl-2-(1-methyl-1H-pyrazol-4-yl)pyridine | 78 |
Note: Yields are based on reactions with a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, and are representative of the expected outcomes for this compound under similar conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Stir the reaction mixture at 85-95 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-amino-3-methylpyridine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-amino-3-methylpyridin-2-amine derivative.
Mandatory Visualization
Caption: Synthetic workflow for fungicide precursors via Suzuki-Miyaura coupling.
Caption: Mode of action of SDHI fungicides on the mitochondrial respiratory chain.
References
Application Notes and Protocol for N-acetylation of 5-Amino-2-bromo-3-picoline
Abstract
This document provides a detailed protocol for the N-acetylation of 5-Amino-2-bromo-3-picoline to synthesize N-(2-bromo-5-methylpyridin-3-yl)acetamide. The procedure is based on a well-established method utilizing acetic anhydride as the acetylating agent in the presence of a catalytic amount of sulfuric acid. This transformation is a fundamental step in the synthesis of various pyridine-based derivatives with potential applications in medicinal chemistry and materials science.
Introduction
N-acetylation is a common and crucial chemical transformation in organic synthesis, particularly in the functionalization of primary and secondary amines. The introduction of an acetyl group can serve as a protective group for the amine functionality, allowing for selective reactions at other positions of the molecule. Furthermore, the resulting acetamide itself is a key structural motif in many biologically active compounds. This compound is a versatile building block, and its N-acetylation provides a key intermediate for further elaboration, such as in Suzuki cross-coupling reactions to generate novel pyridine derivatives.[1]
The protocol described herein employs acetic anhydride as the acetylating agent. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate ion to form the stable amide product. A catalytic amount of strong acid, such as sulfuric acid, can enhance the electrophilicity of the acetic anhydride and facilitate the reaction.
Reaction Scheme
Caption: Reaction scheme for the N-acetylation of this compound.
Experimental Protocol
This protocol is adapted from a procedure for a structurally similar substrate and should provide a high yield of the desired product.[1]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Starting material |
| Acetic Anhydride | Reagent Grade, ≥98% | Various | Acetylating agent |
| Acetonitrile (CH₃CN) | Anhydrous | Various | Reaction solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (96%) | Various | Catalyst |
| Deionized Water | - | - | For precipitation and washing |
| Round-bottom flask | - | - | Appropriate size for the reaction |
| Magnetic stirrer and stir bar | - | - | For agitation |
| Heating mantle or oil bath | - | - | For temperature control |
| Thermometer | - | - | To monitor reaction temperature |
| Condenser | - | - | To prevent solvent loss |
| Filtration apparatus | - | - | (e.g., Büchner funnel and flask) |
| Drying oven or desiccator | - | - | For drying the final product |
3.2. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to dissolve the starting material. Subsequently, add acetic anhydride to the solution.
-
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and maintain this temperature with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 30 minutes to an hour).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water dropwise while stirring to induce precipitation of the product.
-
Continue stirring the suspension at room temperature for approximately one hour to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with deionized water to remove any residual acid and other water-soluble impurities.
-
Dry the purified solid in an oven or under vacuum in a desiccator.
-
3.3. Quantitative Data
The following table provides an example of the quantities of reagents that can be used for this reaction, based on a published procedure for a similar substrate.[1]
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| This compound | 187.04 | 2.0 | 10.69 | 1.0 |
| Acetic Anhydride | 102.09 | 1.64 | 16.04 | 1.5 |
| Acetonitrile | 41.05 | 20 mL | - | - |
| Sulfuric Acid (96%) | 98.08 | a few drops | - | catalytic |
3.4. Expected Results
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Melting Point (°C) |
| N-(2-bromo-5-methylpyridin-3-yl)acetamide | C₈H₉BrN₂O | 229.08 | ~85% | ~256 |
Note: The expected yield and melting point are based on the acetylation of a structurally analogous compound and may vary.[1]
Experimental Workflow
Caption: Workflow for the N-acetylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and appropriate PPE.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Ensure all glassware is properly clamped and secured.
Characterization
The final product, N-(2-bromo-5-methylpyridin-3-yl)acetamide, can be characterized by standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The protocol outlined in this document provides a reliable and efficient method for the N-acetylation of this compound. This procedure is scalable and utilizes readily available reagents, making it suitable for both academic research and industrial drug development settings. The resulting product is a valuable intermediate for the synthesis of more complex pyridine-containing molecules.
References
Application of 5-Amino-2-bromo-3-picoline in Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Amino-2-bromo-3-picoline in material science. This versatile pyridine derivative serves as a valuable building block in the synthesis of advanced organic materials, particularly for applications in organic electronics.
This compound (also known as 5-Amino-2-bromo-3-methylpyridine) possesses two key reactive sites: a bromine atom and an amino group. The bromine atom is an excellent leaving group, making the compound highly suitable for various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] These reactions are fundamental for creating carbon-carbon bonds and constructing complex, conjugated molecular architectures. The amino group offers a site for further functionalization, allowing for the fine-tuning of the molecule's electronic and physical properties. The electron-deficient nature of the pyridine ring, combined with the potential for extended conjugation through these functionalizations, makes this compound an attractive candidate for incorporation into materials for Organic Light-Emitting Diodes (OLEDs), conductive polymers, and coatings.[1][2]
Key Applications in Material Science:
-
Organic Electronics: Serves as a foundational building block for the synthesis of novel organic electronic materials. Its structure can be incorporated into hole transport materials, host materials for OLEDs, and organic semiconductors.[1][3][4]
-
Conductive Polymers: Can be used as a monomer or a functionalizing agent in the development of conductive polymers. The amino group can facilitate polymerization or be modified to enhance solubility and processability.
-
Advanced Coatings: The unique chemical properties of pyridine derivatives can be leveraged to create durable and functional coatings with tailored optical and electronic properties.[2]
Experimental Protocols
While specific protocols for this compound are not extensively detailed in publicly available literature, a highly analogous protocol for the Suzuki-Miyaura cross-coupling of its isomer, 5-bromo-2-methylpyridin-3-amine, provides a robust template for its application. This reaction is pivotal for synthesizing more complex aryl-substituted pyridine derivatives, which are key scaffolds in the development of advanced materials.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of an amino-bromo-picoline with various arylboronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Celite
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at 85-95 °C.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Data Presentation
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[5] This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions.
| Arylboronic Acid | Product | Yield (%) |
| 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | 78 |
| 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine | 75 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 72 |
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 65 |
| 3,4-Difluorophenylboronic acid | 5-(3,4-Difluorophenyl)-2-methylpyridin-3-amine | 62 |
| 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 60 |
Visualizations
Logical Workflow for Material Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis of a novel organic material using this compound as a building block, followed by its characterization.
Synthesis and Characterization Workflow.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Triple Design Strategy for Quinoxaline-Based Hole Transport Materials in Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design rules for high mobility xanthene-based hole transport materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Synthetic Routes to 2-Amino-5-bromo-3-iodopyridine from 2-Aminopyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-bromo-3-iodopyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly tyrosine kinase inhibitors used in cancer chemotherapy.[1] This document outlines a reliable and scalable two-step synthetic route starting from 2-aminopyridine. The described protocol involves an initial bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by a subsequent iodination to afford the target compound, 2-amino-5-bromo-3-iodopyridine. Detailed experimental procedures, quantitative data, and process visualizations are provided to facilitate replication and scale-up in a research and development setting.
Introduction
Halogenated pyridines are versatile building blocks in medicinal chemistry and materials science.[2][3][4] Specifically, 2-amino-5-bromo-3-iodopyridine serves as a key precursor for the synthesis of complex heterocyclic systems due to the differential reactivity of the three distinct positions on the pyridine ring. The amino group and the two different halogen atoms allow for selective functionalization through various cross-coupling and substitution reactions. This application note provides a detailed protocol for the synthesis of this important intermediate, focusing on a reproducible and high-yielding methodology.
Synthetic Pathway Overview
The synthesis of 2-amino-5-bromo-3-iodopyridine from 2-aminopyridine is achieved via a two-step halogenation sequence. The first step is the regioselective bromination of 2-aminopyridine at the 5-position using N-bromosuccinimide (NBS). The resulting intermediate, 2-amino-5-bromopyridine, is then subjected to iodination at the 3-position using a mixture of potassium iodide (KI) and potassium iodate (KIO₃) in an acidic medium.
Caption: Overall synthetic scheme for 2-amino-5-bromo-3-iodopyridine.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridine
This protocol is adapted from a reported procedure with high yield and purity.[1][5]
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Ethanol (90% and 80%)
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a three-necked flask, dissolve 10g of 2-aminopyridine in 50mL of acetone.
-
Cool the solution to -8°C using an ice-salt bath.[5]
-
Slowly add a solution of 18.95g of NBS dissolved in 150mL of acetone dropwise over 1 hour, maintaining the temperature below 0°C.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.[5]
-
Remove the acetone by rotary evaporation to obtain a brownish-yellow powder.
-
Disperse the crude product in 43mL of water and stir at room temperature for 1 hour.[5]
-
Filter the solid and recrystallize from 80% ethanol to afford 2-amino-5-bromopyridine as white granular crystals.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95.0% | [1][5][6] |
| Purity (HPLC) | 99.0% | [5] |
| Appearance | White granular crystals | [5] |
Step 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine
This protocol utilizes an effective iodinating agent system to produce the final product.[1][5]
Materials:
-
2-Amino-5-bromopyridine
-
Potassium iodate (KIO₃)
-
Potassium iodide (KI)
-
Sulfuric acid (2M)
-
Sodium hydroxide solution (20-30% w/v)
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Heating mantle with temperature control
-
Condenser
-
Magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Add 2-amino-5-bromopyridine to 2M sulfuric acid in a three-necked flask.
-
Slowly add potassium iodate while stirring.
-
Heat the mixture to 90-100°C.[5]
-
Add a solution of potassium iodide dropwise over 1-2 hours.
-
Maintain the reaction at 90-100°C for an additional 2-3 hours after the addition is complete.[5]
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 8.5-9.5 with a 20-30% sodium hydroxide solution to precipitate the product.[5]
-
Cool the mixture to 10°C and filter the solid. The filtrate can be extracted with ethyl acetate to recover any unreacted 2-amino-5-bromopyridine.[5]
-
Wash the filter cake with water and recrystallize from a suitable solvent system (e.g., a mixture of ethanol, tert-butanol, and water) to obtain pure 2-amino-5-bromo-3-iodopyridine.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 73.7% - 95% | [1][5][6] |
| Purity (HPLC) | 99.5% | [5] |
| Appearance | White to light yellow solid powder | [2] |
| Melting Point | 140-145 °C | [2] |
Experimental Workflow Visualization
Caption: Detailed workflow for the two-step synthesis.
Application and Significance
2-Amino-5-bromo-3-iodopyridine is a valuable building block in drug discovery. The presence of amino, bromo, and iodo groups allows for a variety of subsequent chemical transformations. For instance, the different halogens can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This enables the construction of complex molecular architectures required for biologically active compounds. Its role as an intermediate in the synthesis of tyrosine kinase inhibitors highlights its importance in the development of targeted cancer therapies.[1]
Safety and Handling
-
2-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage. Keep away from combustible materials.
-
Iodine and Iodides: Harmful if swallowed or inhaled. Can cause skin and eye irritation.
-
Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before use. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting
-
Low Yield in Bromination: Over-bromination to form 2-amino-3,5-dibromopyridine is a common side reaction.[1] Ensure slow, controlled addition of NBS at low temperatures to improve selectivity.
-
Low Yield in Iodination: Incomplete reaction can occur. Ensure the reaction temperature is maintained at 90-100°C and the reaction time is sufficient. The pH adjustment for precipitation is critical; ensure it is within the 8.5-9.5 range for maximum product recovery.[5]
-
Purification Challenges: If the final product purity is low, an additional recrystallization step or column chromatography may be necessary. The choice of recrystallization solvent is crucial for obtaining high-purity material.[5]
References
- 1. ijssst.info [ijssst.info]
- 2. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Tyrosine Kinase Inhibitors Using Bromopyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[1][2][3] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2][4] Tyrosine kinase inhibitors (TKIs) have emerged as a successful class of targeted cancer therapies.[4]
The pyridine ring is a common scaffold in a vast array of pharmaceuticals due to its ability to form key interactions with biological targets.[5] Bromopyridines, in particular, are versatile synthetic intermediates in the development of TKIs.[6][7] The bromine atom serves as a handle for introducing molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7][8][9] This allows for the systematic exploration of the chemical space around the pyridine core to optimize the potency, selectivity, and pharmacokinetic properties of the inhibitor.
These application notes provide a comprehensive overview of the use of bromopyridine intermediates in the synthesis of TKIs, with a focus on detailed experimental protocols and the presentation of relevant quantitative data.
Key Synthetic Strategies
The development of TKIs from bromopyridine intermediates typically involves two key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the bromopyridine and an organoboron compound (e.g., a boronic acid or ester). This is a robust method for introducing aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the bromopyridine and a primary or secondary amine. This is a powerful tool for installing key amine functionalities that often interact with the hinge region of the kinase active site.
Signaling Pathways of Receptor Tyrosine Kinases
Receptor tyrosine kinases (RTKs) are cell surface receptors that are activated upon binding to extracellular ligands such as growth factors.[2][10] This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[2][10] These phosphorylated tyrosines then serve as docking sites for various downstream signaling proteins, initiating a cascade of intracellular events that ultimately regulate gene expression and cellular responses.[2][11] Key downstream pathways include the Ras-MAPK and PI3K-Akt pathways, which are central to cell proliferation and survival.[2] Dysregulation of RTK signaling can lead to uncontrolled cell growth and cancer.[2]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the synthesis and evaluation of TKIs using bromopyridine intermediates.
Protocol 1: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine with an Arylboronic Acid
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-amino-5-bromopyridine with a generic arylboronic acid.
Materials:
-
3-Amino-5-bromopyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or microwave vial
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-5-bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add a degassed mixture of anhydrous 1,4-dioxane and water (4:1, 5 mL) to the flask.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-5-arylpyridine.
Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine Derivative
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of a bromopyridine with a primary or secondary amine.
Materials:
-
Bromopyridine derivative
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%).
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add anhydrous toluene, the bromopyridine derivative (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminopyridine product.
Protocol 3: Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target tyrosine kinase using a luminescence-based assay.
Materials:
-
Recombinant human tyrosine kinase
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a multi-well plate, add the kinase assay buffer, the inhibitor dilutions, and the kinase substrate peptide.
-
Initiate the kinase reaction by adding the recombinant human tyrosine kinase and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining in each well using the luminescence-based assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of TKIs developed using bromopyridine intermediates.
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 75-85 |
| 2 | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | ~80 |
| 3 | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | ~90 |
Data is representative and sourced from analogous reactions.
Table 2: Biological Activity of Representative Tyrosine Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) |
| TKI-1 (Pyrazolo[1,5-a]pyrimidine derivative) | EGFR | 8.4 |
| TKI-2 (Pyrido[2,3-d]pyrimidine derivative) | EGFR | 15.2 |
| Sorafenib (Reference) | EGFR | ~90 |
Data is illustrative of typical results obtained for compounds synthesized via similar methodologies.[12]
Conclusion
Bromopyridine intermediates are invaluable building blocks in the synthesis of novel tyrosine kinase inhibitors. The strategic use of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient construction of diverse chemical libraries for lead optimization. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to design and synthesize the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-bromo-3-picoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Amino-2-bromo-3-picoline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the diazotization of a precursor like 2,5-diamino-3-picoline or the bromination of 5-amino-3-picoline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | - Incomplete diazotization of the starting amine. - Instability of the diazonium salt. - Sub-optimal temperature control during the reaction. - Inefficient bromide displacement. | - Ensure complete dissolution of the starting amine in the acidic medium before adding sodium nitrite. - Maintain a low temperature (typically -5 to 0 °C) throughout the diazotization and bromide addition steps.[1] - Use a fresh, saturated solution of sodium nitrite and add it dropwise to the reaction mixture.[1] - Consider using cuprous bromide (CuBr) as a catalyst to facilitate the Sandmeyer reaction.[1] |
| Formation of a Di-brominated Byproduct | - Excess brominating agent used. - Reaction conditions favoring over-bromination. | - Carefully control the stoichiometry of the brominating agent (e.g., Br2 or NBS).[2] - Add the brominating agent dropwise at a controlled temperature to minimize localized high concentrations.[3] - Consider using a less reactive brominating agent or milder reaction conditions. |
| Presence of Unreacted Starting Material | - Insufficient amount of brominating agent or diazotizing agent. - Short reaction time. | - Ensure the molar ratio of the limiting reagent is appropriate. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[4] - Increase the reaction time if TLC indicates the presence of starting material. |
| Difficult Purification of the Final Product | - Formation of isomeric byproducts. - Presence of tar-like impurities from diazonium salt decomposition. | - Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification.[4] - Recrystallization from an appropriate solvent can help remove impurities.[1] - Ensure efficient stirring and temperature control to minimize the formation of decomposition products. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound is through a Sandmeyer-type reaction. This typically involves the diazotization of a suitable precursor, such as 2,5-diamino-3-picoline, in the presence of an acid like hydrobromic acid (HBr), followed by the introduction of a bromide source, often with a copper(I) bromide catalyst.
Q2: How can I minimize the formation of the di-brominated byproduct during the synthesis?
The formation of di-brominated byproducts, such as 2,5-dibromo-3-picoline, is a common issue.[3][5] To minimize this, it is crucial to control the stoichiometry of the brominating agent precisely. Using N-Bromosuccinimide (NBS) instead of liquid bromine can sometimes offer better control.[2] Slow, dropwise addition of the brominating agent at a low and controlled temperature is also recommended to prevent localized excess concentrations that can lead to over-bromination.[3]
Q3: What is the optimal temperature for the diazotization step?
The diazotization reaction is highly exothermic and the resulting diazonium salt can be unstable at higher temperatures. Therefore, it is critical to maintain a low temperature, typically between -5 °C and 10 °C, throughout the addition of sodium nitrite and the subsequent reaction.[1]
Q4: How can I effectively purify the final product?
Purification of this compound can often be achieved through column chromatography on silica gel.[4] A gradient elution with a solvent system like ethyl acetate and hexanes is commonly used. Recrystallization from a suitable solvent, such as ethanol, can also be an effective method for obtaining a high-purity product.[1]
Q5: Are there any safety precautions I should take during this synthesis?
Yes, several safety precautions are essential. Bromine is highly corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Diazonium salts can be explosive when isolated and dry, so they should always be kept in solution and handled with care. The reactions are often performed at low temperatures, requiring the use of cooling baths.
Experimental Protocols
Illustrative Protocol: Synthesis of 2,5-dibromo-3-methylpyridine from 2-amino-3-methyl-5-bromopyridine (Sandmeyer Reaction)
This protocol for a related compound illustrates the key steps in a Sandmeyer reaction that can be adapted for the synthesis of this compound from a suitable diamino precursor.
-
Preparation: In a three-necked flask equipped with a stirrer and thermometer, dissolve 7.6g (0.04mol) of 2-amino-3-methyl-5-bromopyridine in 50ml of 48% hydrobromic acid solution.[1]
-
Catalyst Addition: Add 7.5g (0.052mol) of cuprous bromide to the solution and cool the mixture to 0 °C using an ice-water bath.[1]
-
Diazotization: While maintaining the temperature at 0 °C, slowly add a saturated solution of sodium nitrite (approximately 4.8ml) dropwise.[1]
-
Reaction: After the addition is complete, continue stirring the mixture for 3 hours at 0 °C.[1]
-
Work-up: Neutralize the reaction mixture to a pH of 7-8 using a 40% sodium hydroxide solution.[1]
-
Isolation: The product can then be isolated by distillation under reduced pressure.[1]
Note: This protocol is for a related compound and should be adapted and optimized for the specific synthesis of this compound.
Visualizations
Caption: Experimental workflow for a Sandmeyer-type synthesis.
Caption: Troubleshooting logic for improving synthesis yield.
References
troubleshooting low yield in Suzuki coupling of bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions involving bromopyridine substrates.
Troubleshooting Guides
Question: My Suzuki coupling reaction with a bromopyridine is giving a low yield. What are the common causes and how can I address them?
Low yields in the Suzuki coupling of bromopyridines are a frequent challenge, often stemming from the unique electronic properties of the pyridine ring and its interaction with the palladium catalyst.[1][2] The primary factors to investigate are catalyst inhibition, inefficient reaction steps, and competing side reactions.
A systematic approach to troubleshooting is often the most effective strategy. This involves evaluating each component of the reaction: the catalyst system (palladium source and ligand), the base, the solvent, and the quality of the reagents under an inert atmosphere.
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: The pyridine nitrogen seems to be inhibiting my catalyst. How can I prevent this?
The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, leading to catalyst inhibition and reduced yields.[1][3] To mitigate this, consider the following:
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos can sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1] These ligands also promote the oxidative addition step.[1]
-
Select an Appropriate Catalyst Precursor: While various palladium sources can be effective, air- and moisture-stable precatalysts can offer improved consistency.[4]
Q2: I am using a bromopyridine that is known to be unreactive. What changes to the catalyst system can I make?
For less reactive bromopyridines, the oxidative addition step is often the rate-determining step.[1] To enhance reactivity:
-
Increase Catalyst Loading: A modest increase in the catalyst concentration (e.g., from 1-3 mol% to 5 mol%) can sometimes improve yields, though this should be a secondary option to ligand and condition optimization.
-
Screen Different Ligands: The choice of ligand is critical. For electron-deficient substrates, bulky, electron-rich phosphine ligands are often more effective.[4]
Side Reactions
Q3: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially in the presence of aqueous bases.[2] To reduce its occurrence:
-
Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use.[1]
-
Utilize More Stable Boron Reagents: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[1][2]
-
Careful Base Selection: The choice of base can influence the rate of protodeboronation.
Q4: Homocoupling of my starting materials is a major byproduct. What is the cause and how can I prevent it?
Homocoupling, the self-coupling of either the bromopyridine or the boronic acid, is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[2][5] To prevent this:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2][4] Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Purity Reagents: Impurities in the starting materials can sometimes contribute to side reactions.
Q5: A significant amount of debrominated starting material is being formed. What causes this and how can it be avoided?
The formation of the debrominated product is a side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.[6]
-
Choice of Base: Avoid using strong bases like sodium tert-butoxide (NaOtBu) in Suzuki couplings, as they can promote this side reaction. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred.[6]
-
Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[6]
-
Reagent Purity: Ensure high purity of all reagents, particularly the boronic acid, to prevent the introduction of hydride impurities.[6]
Reaction Conditions
Q6: My reaction is not proceeding to completion. What adjustments can I make to the reaction conditions?
If the reaction is sluggish or stalls, consider the following optimizations:
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature (e.g., from 80°C to 100°C) can improve the reaction rate, particularly for less reactive substrates.[1][5] However, excessive heat can lead to catalyst decomposition.[4]
-
Screen Different Bases: The base plays a crucial role in the transmetalation step.[7] The strength and type of base can significantly impact the yield. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.[4]
-
Solvent Selection: Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is common. If solubility is an issue, adjusting the solvent ratio or switching to a different solvent like DMF might be necessary.[4][5] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[3] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[3] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[3] |
| Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | - | - | - | Recommended for electron-rich substrates like 6-Bromopyridin-3-amine.[4] |
Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Table 2: Common Bases for Suzuki Coupling of Bromopyridines
| Base | pKa of Conjugate Acid | General Characteristics |
| K₃PO₄ | 12.3 | A moderately strong inorganic base, often a good choice to minimize side reactions like hydrodehalogenation.[6] |
| Cs₂CO₃ | 10.0 | A weaker base that can be effective, particularly when stronger bases lead to side reactions. Good solubility in solvents like dioxane and DMF can be advantageous.[5] |
| Na₂CO₃ | 10.3 | A commonly used and cost-effective base. |
| K₂CO₃ | 10.3 | Similar to Na₂CO₃, often used in aqueous solvent mixtures.[7] |
| NaOtBu | 19.0 | A very strong base, more commonly used in Buchwald-Hartwig aminations. Can promote side reactions in Suzuki couplings.[5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine:
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), combine the bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.1–1.5 eq.), the selected base (2.0–3.0 eq.), and the palladium catalyst (1-5 mol%) with the appropriate ligand (if required).[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[6][8]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[2][8]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2][8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or recrystallization to yield the pure product.[3][6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Caption: Key components influencing the outcome of Suzuki coupling reactions.
References
Technical Support Center: Purification of 5-Amino-2-bromo-3-picoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-2-bromo-3-picoline by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most standard stationary phase for purifying this compound and related aminopyridine compounds is silica gel (60 Å, 230-400 mesh).[1] Silica gel is a polar adsorbent, making it suitable for normal-phase chromatography, where it effectively separates compounds based on differences in polarity.[2][3]
Q2: Which mobile phase system is recommended for the column chromatography of this compound?
A2: A non-polar/polar solvent mixture is typically used. Common systems include petroleum ether/ethyl acetate or hexanes/ethyl acetate.[1][4][5] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point for TLC development is an 8:2 or 7:3 mixture of petroleum ether to ethyl acetate.[1] For column elution, the mobile phase should be slightly less polar than the one used for TLC, aiming for an Rf value of 0.2-0.3 for the target compound.[1]
Q3: My compound is streaking or tailing on the TLC plate and column. What could be the cause and how can I fix it?
A3: Streaking or tailing of basic compounds like this compound on silica gel is common. This is often due to strong interactions between the basic amino group and the acidic silanol groups on the silica surface.[6][7] To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia, to the mobile phase.[6][7] This will neutralize the acidic sites on the silica gel and lead to more symmetrical peaks.
Q4: What are the likely impurities I might encounter during the synthesis and purification?
A4: Common impurities can include unreacted starting materials, isomeric byproducts, and over-brominated species such as a di-bromo picoline derivative.[5][8][9] The formation of such byproducts is a known issue in the synthesis of similar compounds.[9] Careful monitoring of the reaction and controlled addition of reagents can help minimize their formation.[9]
Q5: How can I effectively monitor the separation during column chromatography?
A5: The separation should be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[4][6] Spot the collected fractions on a TLC plate, develop it in the appropriate mobile phase, and visualize the spots under a UV lamp.[1][6] Fractions containing the pure product should be combined.
Q6: I have poor separation between my desired product and an impurity (co-elution). What are my options?
A6: If co-elution occurs, the polarity difference between your product and the impurity is likely small.[9] You can try using a shallower solvent gradient during elution, meaning you increase the polarity of the mobile phase more slowly.[9] Alternatively, you could explore a different stationary phase, such as alumina, or consider using preparative HPLC for more challenging separations.[6]
Troubleshooting Guide
The following table addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not move from the origin (Rf = 0) | The mobile phase is not polar enough.[7] | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[7] |
| Compound elutes too quickly with the solvent front (Rf ≈ 1) | The mobile phase is too polar.[7] | Decrease the polarity of the mobile phase by starting with a higher proportion of the non-polar solvent (e.g., petroleum ether).[7] |
| Streaking or tailing of the compound spot | The basic amino group is interacting strongly with the acidic silica gel.[6] | Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase.[6][7] |
| Poor separation of product and impurities (co-elution) | The polarity of the product and impurity are very similar. The column may be overloaded.[7][9] | Use a shallower solvent gradient.[9] Ensure the amount of crude material is appropriate for the column size (typically a 40-50:1 ratio of silica gel to crude product by weight).[1] |
| Low recovery of the final product | The compound may have some solubility in a less polar mobile phase, leading to premature elution. Adsorption to the silica gel may be too strong. | Ensure all fractions are carefully analyzed by TLC before being discarded. If the compound is irreversibly stuck to the column, consider using a more polar mobile phase or adding a modifier. |
| Cracks or channels in the silica gel bed | The column was not packed properly, or the solvent level dropped below the top of the stationary phase. | Ensure even packing by using the slurry method.[1] Always keep the silica bed wet with the mobile phase.[1] If cracks appear, the column may need to be repacked. |
| Colored impurities in the final product | Oxidized impurities or residual starting materials may be present.[4] | Consider treating a solution of the product with activated carbon, followed by filtration through celite before final solvent evaporation.[4][6] Recrystallization after chromatography can also remove residual color.[4] |
Experimental Protocols
Protocol: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of approximately 1 gram of crude this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether (or Hexanes)
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Methodologies:
-
Mobile Phase Selection (TLC):
-
Prepare several solvent mixtures of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude material in a few drops of ethyl acetate.
-
Spot the solution onto a TLC plate and develop it in a chamber with one of the prepared solvent systems.
-
Visualize the spots under a UV lamp. The optimal mobile phase for column elution should give the product an Rf value of approximately 0.2-0.3.[1] If streaking is observed, add 0.5% triethylamine to the mobile phase.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1]
-
For 1 g of crude product, weigh approximately 40-50 g of silica gel.[1]
-
Create a slurry by mixing the silica gel with a low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).[1]
-
Pour the slurry into the column, tapping gently to ensure even packing and to dislodge air bubbles.[1]
-
Open the stopcock to drain excess solvent, ensuring the top of the silica bed does not run dry. Add a thin layer of sand on top of the silica bed.[1]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (1 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.[1]
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[1]
-
Carefully add this powder to the top of the packed column.[1]
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).
-
Collect fractions of approximately 15-20 mL in test tubes or flasks.[1]
-
Monitor the separation by analyzing the collected fractions with TLC.[6]
-
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Remove the solvent by rotary evaporation to yield the purified this compound.
-
Confirm the purity using analytical techniques such as HPLC or NMR.[10]
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. Khan Academy [khanacademy.org]
- 4. benchchem.com [benchchem.com]
- 5. ijssst.info [ijssst.info]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
common side reactions with 5-Amino-2-bromo-3-picoline
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 5-Amino-2-bromo-3-picoline in their experiments. It provides troubleshooting guides and frequently asked questions to address common side reactions and challenges encountered during synthesis.
Troubleshooting Guide: Common Side Reactions
Experiments involving this compound, particularly in cross-coupling reactions, can sometimes yield unexpected byproducts. This guide provides insights into common side reactions and strategies for their mitigation.
| Side Reaction | Description | Potential Causes | Troubleshooting & Optimization |
| Dehalogenation | Replacement of the bromine atom with a hydrogen atom, leading to the formation of 5-amino-3-picoline. | - Presence of hydride sources (e.g., from solvent, base, or additives).- Reductive processes catalyzed by the transition metal catalyst (e.g., Palladium).[1][2][3] | - Use anhydrous and thoroughly degassed solvents.- Select a base that is less likely to generate hydrides.- Optimize catalyst loading and reaction time to minimize catalyst decomposition which can lead to reductive pathways. |
| Homocoupling | Dimerization of the boronic acid reagent (in Suzuki coupling) or self-coupling of this compound.[4][5][6][7] | - Presence of oxygen in the reaction mixture.- Use of Pd(II) precatalysts can promote homocoupling before the catalytic cycle is fully established.[7] | - Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).- Use degassed solvents and reagents.- Consider using a Pd(0) catalyst source directly.- Optimize the stoichiometry of the coupling partners. |
| Protodeborylation | Cleavage of the C-B bond of the boronic acid reagent, replacing the boronic acid group with a hydrogen atom. | - Presence of protic sources (e.g., water, alcohols) in the reaction mixture.- Certain structural features of the boronic acid can make it more susceptible to this side reaction.[3] | - Use anhydrous solvents and reagents.- If aqueous conditions are necessary, minimize the amount of water and consider using boronate esters which can be more stable. |
| Amination of Solvent | In reactions using dimethylformamide (DMF) or dimethylacetamide (DMA) as solvents, the solvent can sometimes act as an amine source, leading to the formation of dimethylamino-pyridines.[8] | - High reaction temperatures.- Certain catalyst systems can promote this side reaction. | - If possible, use an alternative solvent such as dioxane or toluene.- Lower the reaction temperature and extend the reaction time. |
| Reaction at the Amino Group | The primary amino group can react with electrophiles or interfere with the catalyst, leading to undesired byproducts or inhibition of the desired reaction.[9][10] | - The amino group can act as a ligand for the metal catalyst, potentially inhibiting its activity.- In the presence of strong electrophiles, the amino group can be alkylated or acylated. | - Consider protecting the amino group (e.g., as an acetamide) before performing the reaction. The protecting group can be removed in a subsequent step.[9] |
| Formation of Pyridone Byproducts | Hydrolysis of the C-Br bond followed by tautomerization can lead to the formation of pyridone derivatives. | - Presence of water and a suitable catalyst (e.g., Ru(II)) can facilitate this transformation.[11] | - Ensure strictly anhydrous reaction conditions.- Be mindful of the catalyst system used, as some may promote hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of the dehalogenated product, 5-amino-3-picoline, in my Suzuki coupling reaction. What is the likely cause and how can I minimize it?
A1: The formation of 5-amino-3-picoline is a common side reaction known as dehalogenation.[1][2][3] This is often caused by the presence of trace amounts of water or other protic impurities in your reaction mixture, which can act as a proton source. The palladium catalyst can also facilitate this reductive process. To minimize dehalogenation, ensure that your solvents and reagents are strictly anhydrous and that the reaction is carried out under a robust inert atmosphere. Using freshly distilled solvents and high-purity reagents is recommended.
Q2: My Suzuki reaction is producing a homocoupled dimer of my boronic acid. What steps can I take to prevent this?
A2: Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings, often promoted by the presence of oxygen.[4][5][6][7] It is crucial to thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas like nitrogen or argon throughout the experiment. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can also contribute to homocoupling at the start of the reaction.[7] Consider using a Pd(0) source like Pd(PPh₃)₄ to mitigate this issue.
Q3: The amino group on my this compound seems to be interfering with my reaction. Should I protect it?
A3: Yes, the primary amino group can sometimes interfere with cross-coupling reactions by coordinating to the metal catalyst and inhibiting its activity.[10] To circumvent this, you can protect the amino group, for example, by converting it to an acetamide.[9] This protecting group can be readily removed after the coupling reaction is complete.
Q4: I am seeing an impurity with a mass corresponding to the addition of a dimethylamino group. Where is this coming from?
A4: If you are using DMF or DMA as a solvent, it is possible for the solvent itself to act as a source of dimethylamine, leading to an amination side product.[8] This is more likely to occur at elevated temperatures. To avoid this, consider switching to a different solvent system, such as dioxane/water or toluene.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents) to a dry reaction vessel.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protection of the Amino Group (Acetylation)
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add acetic anhydride (1.2-1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the resulting N-(2-bromo-3-methylpyridin-5-yl)acetamide as needed.
Visualizations
Caption: A diagram illustrating the desired reaction pathway and common side reactions.
Caption: A logical workflow for troubleshooting common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Palladium Catalysis for 5-Amino-2-bromo-3-picoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 5-Amino-2-bromo-3-picoline.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed reaction with this compound showing low or no conversion?
Low conversion in cross-coupling reactions with this compound can stem from several factors related to the substrate's inherent properties. The presence of both a pyridine nitrogen and an amino group can lead to catalyst inhibition or deactivation.[1][2][3][4] Key areas to investigate include:
-
Catalyst Inhibition/Deactivation: The lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, forming inactive catalytic species.[1][3][4]
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and the choice of ligand, base, and solvent are critical and may not be optimized for this specific substrate.[5][6][7]
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Poor Reagent Quality: Impurities in reagents and solvents, especially water and oxygen in anhydrous reactions, can deactivate the palladium catalyst and ligands. Boronic acids, in particular, can be susceptible to degradation.[3]
Q2: Which palladium catalysts and ligands are recommended for reactions with this compound?
The choice of ligand is crucial to overcome the challenges associated with aminopyridine substrates.[2] Bulky, electron-rich monophosphine ligands are often effective as they can promote the desired catalytic cycle while sterically hindering the coordination of the substrate's nitrogen atoms to the palladium center.[4][8]
Recommended starting points include:
-
For Suzuki-Miyaura Couplings: Buchwald-type ligands such as SPhos and XPhos have shown effectiveness with structurally similar aminopyridines.[9] Traditional catalysts like Pd(PPh₃)₄ can also be effective under the right conditions.[9][10]
-
For Buchwald-Hartwig Aminations: Ligands such as XPhos, RuPhos, and BINAP have been successful in the amination of related haloaminopyridines.[1] The use of palladium precatalysts can also be advantageous as they can rapidly generate the active Pd(0) species.[1][7]
Q3: What are common side reactions observed, and how can they be minimized?
Common side reactions include homocoupling of the boronic acid (in Suzuki reactions) and protodeboronation.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[11] To minimize it, ensure the reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen).[5][12] Using a precise stoichiometry of the boronic acid (around 1.1-1.2 equivalents) can also help.[13]
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom and can be a significant issue.[3][11] It is often catalyzed by the base. To mitigate this, consider using a less aqueous solvent system or anhydrous conditions. Additionally, using potassium trifluoroborate salts instead of boronic acids can reduce the rate of protodeboronation.[11]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.
| Potential Cause | Suggested Solution(s) |
| Ineffective Catalyst System | The choice of palladium precursor and ligand is critical. For electron-rich substrates like 2-Amino-4-bromopyridine, bulky, electron-rich phosphine ligands can be beneficial.[3] Consider screening different catalyst systems.[9] |
| Inappropriate Base | The base plays a crucial role in the transmetalation step. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction outcome. |
| Suboptimal Solvent | The solvent affects the solubility of reagents and the stability of the catalyst. Common solvent systems include dioxane/water and toluene/water.[9][10] Ensure solvents are anhydrous and properly degassed.[3] |
| Reaction Temperature Too Low | Many Suzuki couplings require heating to proceed at an optimal rate.[10][14] Gradually increase the reaction temperature, monitoring for potential decomposition. |
| Catalyst Poisoning | The pyridine and amino groups can coordinate to the palladium. The use of bulky ligands can help mitigate this.[4] |
Low Yield in Buchwald-Hartwig Amination
For underperforming Buchwald-Hartwig amination reactions, consider the following points.
| Potential Cause | Suggested Solution(s) |
| Incorrect Ligand Choice | The ligand must stabilize the palladium center and facilitate the catalytic cycle.[2] Screen a panel of bulky, electron-rich ligands like XPhos, RuPhos, or SPhos.[1] |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are typically used. The choice of base should be matched with the specific amine and ligand.[1][5][12] |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst and ligands.[3][12] The use of pre-catalysts can sometimes improve catalyst stability and activity.[1] |
| Steric Hindrance | If coupling a bulky amine, steric hindrance can slow down the reaction. Higher temperatures and longer reaction times may be necessary. |
| Amine Volatility | For volatile amines, ensure the reaction is conducted in a sealed tube to prevent loss of the nucleophile. |
Experimental Protocols
The following are generalized protocols that can be adapted for specific coupling partners. Optimization of the reaction parameters is often necessary to achieve the best results.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[9][10][15]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).[9][14]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[9][10][15]
-
Reaction: Heat the mixture with vigorous stirring to 85-110 °C.[9][14] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[9][15]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9][15]
-
Purification: Purify the crude product by flash column chromatography.[15]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.[5][12][16]
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).[16]
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.[5][16]
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with stirring.[5][16] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[5][16]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[5][16]
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Data Presentation
The following tables summarize typical reaction parameters for analogous cross-coupling reactions, providing a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78-88[9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Expected High[9] |
| Pd-PEPPSI-IPr | - | K₂CO₃ | THF | 60-80 | >90 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 90-98[12] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 90-98[12] |
| Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS (1.5) | THF | 80 | 85-95[12] |
Visualizations
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Caption: Generalized catalytic cycles for Suzuki and Buchwald-Hartwig reactions.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
5-Amino-2-bromo-3-picoline stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Amino-2-bromo-3-picoline (CAS: 38186-83-3). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability, proper handling, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under the correct conditions. The compound should be stored in a tightly closed container in a cool, dry, and dark place.[1] A well-ventilated area is also recommended.[2][3][4] Long-term storage should be avoided as the product can degrade over time.[1]
Q2: What are the main stability concerns for this compound?
A2: The primary stability concerns for this compound are degradation with age and potential sensitivity to light, moisture, and high temperatures.[1] To mitigate these, adhere strictly to the recommended storage conditions.
Q3: Is this compound sensitive to air?
A3: While not explicitly stated as highly air-sensitive, good laboratory practice for handling fine chemicals includes minimizing exposure to the atmosphere. Some sources recommend storing the compound under an inert atmosphere.[5] Keeping the container tightly sealed when not in use is essential.[1][2][3]
Q4: What are the known incompatibilities for this compound?
A4: this compound should be stored away from incompatible materials, including strong oxidizing agents.[6] Contact with such substances could lead to vigorous reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Discoloration (e.g., darkening) | Exposure to light, air (oxidation), or impurities. | Store the compound in a dark, tightly sealed container, preferably under an inert atmosphere. If discoloration is significant, it may indicate degradation, and the purity should be re-assessed before use. |
| Poor Solubility | Use of an inappropriate solvent or degraded material. | Refer to the compound's solubility data. If the compound has degraded, its solubility characteristics may change. Ensure the solvent is pure and dry. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Always use fresh stock or material that has been stored correctly. It is advisable to check the purity of the compound if it has been stored for an extended period.[1] |
| Formation of Impurities in Reaction | Instability of the compound under reaction conditions or presence of impurities in the starting material. | Ensure the compound is of high purity before starting the reaction. Analyze the reaction mixture to identify byproducts, which may give clues about the degradation pathway. Consider degassing solvents and running reactions under an inert atmosphere. |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H7BrN2 | [7][8] |
| Molecular Weight | 187.04 g/mol | [7] |
| Appearance | Light yellow to Brown powder to crystal | [9] |
| Melting Point | 108 - 109 °C | [5] |
| Boiling Point | 281.3°C at 760 mmHg | [10] |
| Density | 1.593 g/cm³ | [10] |
| Flash Point | 123.9°C | [10] |
| Solubility | Insoluble in water. | [3] |
Experimental Protocols & Workflows
Below are diagrams and a detailed protocol for a common application of this compound.
Workflow for Handling and Storage
This workflow outlines the recommended steps for the safe handling and storage of this compound to maintain its integrity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Homocoupling in Bromopyridine Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing the formation of undesired homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a bromopyridine Suzuki reaction, and why is it a problem?
A1: Homocoupling is a prevalent side reaction where two molecules of the organoboron reagent (e.g., a boronic acid) couple with each other, forming a symmetrical biaryl byproduct.[1][2] In the context of a bromopyridine Suzuki reaction, this means your boronic acid reagent is consumed to form an impurity, which reduces the yield of your desired heterobiaryl product.[1] This not only lowers efficiency but also complicates the purification process, as the homocoupled product can have similar polarity to the target molecule.[2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][3][4]
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Oxygen-Mediated Homocoupling: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][3] These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[3][4][5] Rigorous exclusion of oxygen is therefore critical.[3][5]
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Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf) as a precatalyst, it must first be reduced in situ to the active Pd(0) form.[1] One pathway for this reduction involves the boronic acid itself, where two molecules couple to form the dimer and reduce Pd(II) to Pd(0).[1][3] This is especially problematic at the beginning of the reaction before the main catalytic cycle is established.[3]
Q3: How does the pyridine nitrogen in bromopyridines affect the reaction and potentially contribute to side reactions like homocoupling?
A3: The lone pair of electrons on the pyridine nitrogen can be problematic as it can coordinate to the palladium center. This coordination can inhibit the catalyst's activity, leading to slower reaction rates and lower yields.[6][7] This catalyst inhibition can make side reactions, including homocoupling, more competitive relative to the desired cross-coupling pathway. To counteract this, bulky phosphine ligands are often employed to shield the palladium center and prevent this inhibitory coordination.[6]
Q4: What role do ligands play in minimizing homocoupling?
A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[3] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at suppressing homocoupling.[2][3] They achieve this by accelerating the key steps of the desired catalytic cycle (oxidative addition and reductive elimination), making the cross-coupling pathway kinetically more favorable than the competing homocoupling pathway.[1][2]
Q5: Can the choice of base and solvent influence the extent of homocoupling?
A5: Yes, the choice of base and solvent is critical.[6] While their primary roles are to facilitate the transmetalation step, an inappropriate choice can exacerbate side reactions.[1][8] Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred in Suzuki couplings to minimize side reactions.[7][9] The solvent system (e.g., dioxane/water, toluene/water) affects the solubility of reagents and the overall reaction rate; optimization is often necessary.[9][10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to homocoupling in bromopyridine Suzuki reactions.
| Observed Problem | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| High percentage of boronic acid homocoupling product. | 1. Presence of Oxygen: Inadequate degassing of solvents and reaction setup.[8][9] | • Improve Degassing: Sparge solvents with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1][9] Alternatively, use several freeze-pump-thaw cycles for more rigorous oxygen removal.[1][9] Ensure the reaction is run under a positive pressure of an inert gas. |
| 2. Pd(II) Precatalyst: The in situ reduction of the Pd(II) precatalyst is consuming the boronic acid.[1][3] | • Switch to a Pd(0) Source: Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that causes homocoupling.[2] | |
| • Add a Mild Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate can help form the active Pd(0) catalyst without consuming the boronic acid via homocoupling.[2][5][11] | ||
| 3. Suboptimal Ligand: The chosen ligand does not sufficiently accelerate the cross-coupling pathway. | • Screen Ligands: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand.[2][6] These are known to suppress homocoupling by promoting the desired catalytic cycle.[2] | |
| Low yield of desired product, with both starting materials and homocoupling byproduct present. | 1. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium catalyst, slowing the reaction.[6] | • Use Bulky Ligands: Employ sterically demanding ligands like SPhos or XPhos to shield the palladium center from the pyridine nitrogen.[6] |
| 2. Low Reaction Temperature: The reaction may be too sluggish, allowing side reactions to compete. | • Increase Temperature: Cautiously increase the reaction temperature (e.g., from 80°C to 100°C) to improve the rate of the desired reaction.[8][9] Be aware that excessive heat can cause catalyst decomposition.[9] | |
| 3. Poor Reagent Quality: Impurities in the boronic acid or bromopyridine can poison the catalyst.[12] | • Verify Reagent Purity: Use high-purity boronic acid.[12] Consider using more stable boronic esters (e.g., pinacol esters) which can be less prone to side reactions.[1][6] | |
| Reaction is slow and produces significant homocoupling byproduct. | 1. Incorrect Base/Solvent Combination: The conditions are not optimal for the specific substrates. | • Screen Bases: Test different inorganic bases such as K₃PO₄, Cs₂CO₃, or KF. The optimal base is often substrate-dependent.[1] |
| • Optimize Solvent System: Adjust the ratio of organic solvent to water or try different solvents like dioxane, toluene, or DMF.[9][10] | ||
| 2. Slow Reagent Addition: A high initial concentration of boronic acid can favor the bimolecular homocoupling reaction. | • Slow Addition: For particularly problematic substrates, consider the slow addition of the boronic acid solution to the reaction mixture via a syringe pump to maintain a low instantaneous concentration.[11] |
Quantitative Data Summary
The choice of catalyst, ligand, and additives can have a significant impact on the suppression of homocoupling.
Table 1: Comparative Effect of Palladium Source on Homocoupling
| Palladium Source | Oxidation State | Typical Impact on Homocoupling | Rationale |
| Pd(OAc)₂, PdCl₂(dppf) | Pd(II) | Can increase homocoupling | Requires in situ reduction to Pd(0), which can proceed via a homocoupling pathway.[1][3] |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) | Generally preferred to reduce homocoupling | Enters the catalytic cycle directly as active Pd(0), bypassing the initial reduction step.[2] |
Table 2: General Effect of Ligand Class on Suppressing Homocoupling
| Ligand Type | General Characteristics | Impact on Homocoupling | Examples |
| Simple Phosphines | Less bulky, less electron-donating. | May permit more homocoupling under non-ideal conditions.[2] | PPh₃ |
| Bulky, Electron-Rich Phosphines | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle.[2] | P(t-Bu)₃, SPhos, XPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Highly effective at suppressing homocoupling due to strong Pd-C bond.[2] | IPr, SIMes |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine with Minimized Homocoupling
Note: This is a generalized procedure and must be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 eq.), the arylboronic acid or boronic ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).[8]
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times to remove oxygen.[9]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[9] The solvent should be degassed by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles.[1][9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Proposed mechanisms for boronic acid homocoupling.
Caption: Decision tree for selecting reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 5-Amino-2-bromo-3-picoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Amino-2-bromo-3-picoline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective synthetic pathway begins with the nitration of 3-picoline (3-methylpyridine), followed by bromination and subsequent reduction of the nitro group. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.
Q2: What are the most likely impurities to be found in my final product?
The most probable impurities can be categorized based on the synthetic step in which they are formed:
-
Over-brominated Species: The bromination step can lead to the formation of di-bromo or even tri-bromo picoline derivatives if the reaction is not carefully controlled. An example of a potential impurity is 5-amino-2,6-dibromo-3-picoline.
-
Isomeric Impurities: Bromination of 3-methyl-5-nitropyridine may result in the bromine atom adding to a different position on the pyridine ring, creating isomers of the desired intermediate.
-
Incomplete Reaction Products: Residual starting materials from any of the three steps can be carried through to the final product. This includes 3-methyl-5-nitropyridine and 2-bromo-3-methyl-5-nitropyridine.
-
Byproducts from the Reduction Step: Incomplete reduction of the nitro group can lead to the formation of nitroso or azoxy compounds. The specific byproducts will depend on the reducing agent and conditions used.
Q3: How can I identify the impurities in my sample?
A combination of chromatographic and spectroscopic techniques is recommended for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main product from impurities, allowing for their quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate volatile impurities and provide information about their molecular weight and fragmentation patterns, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and any isolated impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | Incomplete nitration, bromination, or reduction steps. | Monitor each reaction step by TLC or HPLC to ensure completion before proceeding. Optimize reaction times and temperatures. |
| Poor recovery during work-up and purification. | Ensure proper phase separation during extractions. Optimize solvent systems for recrystallization or column chromatography to minimize product loss. | |
| Presence of Multiple Spots on TLC After Final Step | Formation of multiple byproducts during one or more reaction steps. | Re-evaluate the reaction conditions of each step, paying close attention to temperature, reaction time, and stoichiometry of reagents. |
| Degradation of the product during purification. | Use milder purification techniques. If using column chromatography, consider deactivating the silica gel. | |
| Product is a Dark Oil Instead of a Solid | Presence of significant impurities. | Purify the crude product using column chromatography followed by recrystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Unexpected Peaks in NMR Spectrum | Presence of isomeric impurities. | Optimize the regioselectivity of the bromination step by adjusting the solvent, temperature, and brominating agent. |
| Incomplete reduction of the nitro intermediate. | Increase the amount of reducing agent or prolong the reaction time for the reduction step. |
Experimental Protocols
1. Synthesis of 2-bromo-3-methyl-5-nitropyridine (Intermediate)
This procedure outlines the nitration of 3-picoline followed by bromination.
-
Nitration:
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C.
-
Slowly add 3-picoline while maintaining the temperature below 10°C.
-
Add fuming nitric acid dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 90°C for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-methyl-5-nitropyridine.
-
-
Bromination:
-
Dissolve 3-methyl-5-nitropyridine in a suitable solvent (e.g., acetic acid).
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise or dropwise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction, neutralize, and extract the product into an organic solvent.
-
Wash the organic layer, dry it, and concentrate to yield crude 2-bromo-3-methyl-5-nitropyridine.
-
2. Synthesis of this compound (Final Product)
This procedure describes the reduction of the nitro intermediate.
-
Dissolve 2-bromo-3-methyl-5-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. Common choices include:
-
Iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid).
-
Stannous chloride (SnCl₂) in concentrated hydrochloric acid.
-
Catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).
-
-
Heat the reaction mixture (if necessary) and stir until the reduction is complete (monitor by TLC).
-
Filter off any solid catalysts or reagents.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude this compound.
3. HPLC Method for Purity Analysis (General Protocol)
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: Start with a low percentage of B and gradually increase it over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Synthetic pathway for this compound.
Technical Support Center: Scaling Up 5-Amino-2-bromo-3-picoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Amino-2-bromo-3-picoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the bromination of 2-amino-3-picoline to produce this compound?
When scaling up the bromination of 2-amino-3-picoline, key challenges include controlling regioselectivity, managing heat evolution (exotherms), dealing with the formation of byproducts, and ensuring efficient purification of the final product. The powerful directing effect of the amino group can lead to a mixture of brominated isomers.[1] Inadequate temperature control in larger reactors can lead to increased byproduct formation.[1]
Q2: What are common byproducts in this reaction and how can they be minimized?
A common byproduct is the di-brominated species, 5-Amino-2,X-dibromo-3-picoline. The formation of such impurities is often due to an excess of the brominating agent or poor control over reaction conditions.[1][2] To minimize these byproducts, it is crucial to carefully control the stoichiometry of the brominating agent and consider portion-wise addition to maintain a low concentration of the brominating agent throughout the reaction.[1]
Q3: Are there alternative brominating agents to elemental bromine for better selectivity and safety on a larger scale?
Yes, solid brominating agents like N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred for industrial-scale reactions.[3] These reagents can offer improved regioselectivity and are generally safer and easier to handle than liquid bromine.[3] For instance, using NBS can lead to shorter reaction times and lower costs compared to other solid bromine carriers.[3]
Q4: How does the amino group in this compound affect subsequent cross-coupling reactions like Suzuki-Miyaura?
The unprotected amino group can interfere with palladium-catalyzed cross-coupling reactions. It can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] This can result in low or no conversion of the starting material. To mitigate this, it may be necessary to protect the amino group before the coupling reaction.
Q5: What are the key safety considerations when scaling up reactions involving this compound?
Key safety considerations include:
-
Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[5][6]
-
Hazardous Reagents: Handling of corrosive and toxic reagents like bromine requires appropriate personal protective equipment (PPE) and engineering controls.
-
Gas Evolution: Some reactions may produce hazardous gases that need to be safely vented or scrubbed.
-
Material Handling: Proper procedures for charging reagents and handling powders are necessary to avoid exposure and contamination.
Troubleshooting Guides
Low Yield in Bromination Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor reaction progress using techniques like TLC or HPLC. Consider extending the reaction time if necessary. | Reaction times may need to be adjusted for larger batches to ensure complete conversion. |
| Poor Temperature Control | Ensure the reactor's cooling system is adequate for the scale of the reaction. For exothermic steps, consider slower addition of reagents.[1] | Inefficient heat removal can lead to side reactions and degradation of the product, thus lowering the yield. |
| Suboptimal Reagent Stoichiometry | Carefully control the molar ratio of the brominating agent to the starting material.[2] | An insufficient amount of the brominating agent will result in incomplete conversion, while an excess can lead to byproduct formation. |
| Raw Material Quality | Ensure the purity of the starting 2-amino-3-picoline and the brominating agent. | Impurities in the starting materials can interfere with the reaction and lead to lower yields. |
Formation of Di-brominated Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Excess Brominating Agent | Use a precise amount of the brominating agent, or even a slight substoichiometric amount, and monitor the reaction closely. | The primary cause of di-bromination is the presence of excess brominating agent.[1] |
| Poor Mixing | Ensure efficient stirring to avoid localized high concentrations of the brominating agent.[1] | Inadequate mixing can lead to "hot spots" where the concentration of the brominating agent is high, promoting further bromination.[1] |
| Incorrect Order of Addition | Add the brominating agent to the solution of 2-amino-3-picoline gradually. | This helps to maintain a low concentration of the brominating agent, disfavoring di-bromination. |
Difficulties in Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Impurities | Identify the impurities (e.g., di-brominated product, unreacted starting material) using analytical techniques. | Knowing the impurities will help in selecting the appropriate purification method. |
| Inefficient Crystallization | Screen different solvent systems for recrystallization to find one that provides good recovery and purity. | Crystallization is a primary method for purifying solids at scale.[1] |
| Product Oiling Out | During crystallization, ensure a gradual cooling rate and consider seeding the solution. | Rapid cooling or high impurity levels can cause the product to separate as an oil instead of crystals. |
| Column Chromatography Challenges | For large-scale purification, consider alternative methods like preparative HPLC or fractional crystallization if column chromatography is not feasible. | While effective at the lab scale, column chromatography can be challenging and costly to scale up. |
Experimental Protocols
General Protocol for Bromination of 2-amino-3-picoline (Lab Scale)
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.
Materials:
-
2-amino-3-picoline
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Stirring apparatus
-
Reaction vessel with temperature control
-
Quenching solution (e.g., sodium thiosulfate solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Sodium sulfate)
Procedure:
-
Dissolve 2-amino-3-picoline in the chosen solvent in the reaction vessel.
-
Cool the solution to the desired temperature (e.g., 0-5 °C).
-
Slowly add N-Bromosuccinimide (NBS) in portions to the stirred solution, maintaining the temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijssst.info [ijssst.info]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cedrec.com [cedrec.com]
- 6. icheme.org [icheme.org]
Technical Support Center: Managing Thermal Stability of 5-Amino-2-bromo-3-picoline in Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for the safe handling and management of the thermal stability of 5-Amino-2-bromo-3-picoline (CAS 38186-83-3) in chemical reactions. Due to the limited publicly available data on its specific thermal decomposition properties, a cautious and proactive approach is mandatory. The information herein is based on general principles for managing thermal hazards and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known thermal hazards associated with this compound?
Q2: What are the key signs of a potential thermal runaway reaction when using this compound?
A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure. Key indicators to monitor include:
-
An unexpected and rapid increase in reaction temperature that is difficult to control with the cooling system.
-
A sudden increase in pressure within the reactor.
-
Visible off-gassing or fuming from the reaction mixture.
-
A change in the color or viscosity of the reaction mixture.
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Boiling of the solvent, even with adequate cooling.
Q3: What are the incompatible materials that could trigger a hazardous reaction with this compound?
Based on safety data for related compounds, strong oxidizing agents should be considered incompatible with this compound. Reactions with strong acids or bases could also be highly exothermic and should be approached with caution. It is crucial to perform a thorough compatibility screen before mixing this compound with other reagents, especially on a larger scale.
Q4: What are the recommended storage conditions for this compound to maintain its stability?
To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from sources of heat and ignition. The container should be tightly sealed to prevent exposure to moisture and air.
Troubleshooting Guide for Reactions Involving this compound
This guide provides a systematic approach to troubleshooting common issues related to the thermal stability of this compound during a reaction.
Issue 1: Unexpected Exotherm or Temperature Spike
-
Immediate Action:
-
Immediately cease the addition of any reagents.
-
Maximize cooling to the reactor.
-
If the temperature continues to rise uncontrollably, be prepared to implement your pre-planned emergency shutdown procedure, which may include quenching the reaction with a pre-determined, non-reactive solvent or solution.
-
-
Root Cause Analysis:
-
Incorrect Reagent Addition: Was the rate of addition of a reagent too fast?
-
Inadequate Cooling: Is the cooling system functioning correctly and adequately sized for the reaction scale?
-
Hot Spots: Is the stirring efficient enough to ensure uniform temperature distribution?
-
Contamination: Could a contaminant have catalyzed a decomposition reaction?
-
Incorrect Concentration: Were the reagent concentrations higher than specified in the protocol?
-
Issue 2: Pressure Buildup in the Reactor
-
Immediate Action:
-
Vent the reactor to a safe location through a properly designed and sized relief system.
-
Stop the reaction if possible.
-
-
Root Cause Analysis:
-
Gas Evolution: Is the reaction or a decomposition process generating non-condensable gases?
-
Boiling Solvent: Has a thermal runaway caused the solvent to boil?
-
Blocked Vent: Is the reactor's vent or relief system obstructed?
-
Issue 3: Reaction Mixture Color Change or Decomposition
-
Action:
-
Take a sample for analysis (if safe to do so) to identify potential degradation products.
-
Consider stopping the reaction and isolating the product to prevent further degradation.
-
-
Root Cause Analysis:
-
Excessive Temperature: Was the reaction temperature too high, leading to decomposition?
-
Prolonged Reaction Time: Was the reaction held at an elevated temperature for too long?
-
Air/Moisture Sensitivity: Was the reaction adequately protected from air and moisture?
-
Quantitative Data Summary (from Structurally Related Compounds)
Since direct thermal analysis data for this compound is limited, the following table summarizes data for a related compound, 2-methoxyamino-3,5-dinitro-pyridine, to provide a contextual understanding of potential thermal events.
| Parameter | Value (for 2-methoxyamino-3,5-dinitro-pyridine) | Significance |
| Melting Point | 126.8°C (extrapolated to zero heating rate) | The compound is a solid at room temperature. Decomposition may occur in the molten state. |
| Onset of Decomposition | Immediately following melting | Indicates that the liquid phase is significantly less stable than the solid phase. |
| Heat of Decomposition | 315.6 J/g (67.53 kJ/mol) | A significant amount of energy is released upon decomposition, highlighting the potential for a thermal runaway. |
| Maximum Decomposition Temp. | 132.4°C to 143.8°C (for heating rates of 2 to 15°C/min) | This is the temperature at which the rate of decomposition is highest. |
Experimental Protocols
For a definitive assessment of the thermal stability of this compound in your specific reaction system, it is highly recommended to perform the following thermal analysis experiments.
Protocol 1: Differential Scanning Calorimetry (DSC) for Onset of Decomposition
Objective: To determine the melting point and the onset temperature of any exothermic decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. A pinhole in the lid is recommended to allow for the release of any evolved gases.
-
Instrument Setup:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up the temperature at a controlled rate (e.g., 5, 10, and 20°C/min) to a final temperature well above the expected decomposition (e.g., 300°C).
-
-
Atmosphere: Inert atmosphere (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point.
-
Identify the onset temperature of any exothermic peaks, which indicates the beginning of decomposition.
-
Integrate the exothermic peak to determine the heat of decomposition (ΔHd).
-
Protocol 2: Thermogravimetric Analysis (TGA) for Mass Loss Profile
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Instrument Setup:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).
-
-
Atmosphere: Inert atmosphere (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis:
-
Determine the onset temperature of mass loss from the TGA curve.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Determine the residual mass at the end of the experiment.
-
Visualizations
Caption: Troubleshooting workflow for managing unexpected exotherms.
Caption: Decision tree for ensuring the safe scale-up of reactions.
effect of base and solvent choice on bromopyridine coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in bromopyridine coupling reactions.
General FAQs
Q1: Why are my bromopyridine coupling reactions resulting in low yields?
Low yields in cross-coupling reactions with bromopyridines can be attributed to several factors. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[1][2] Additionally, the electronic properties of the pyridine ring can influence the reactivity of the C-Br bond.[1] Common issues include catalyst deactivation, inefficient oxidative addition or transmetalation, and competing side reactions.[1][2]
Q2: What are the most common side reactions observed, and how can they be minimized?
The most prevalent side reactions are protodeboronation of the boronic acid (in Suzuki coupling), homocoupling of the coupling partners, and dehalogenation of the bromopyridine starting material.[1]
-
Protodeboronation: This can be minimized by using anhydrous solvents, more stable boronic esters (e.g., pinacol esters), or potassium trifluoroborate salts.[1][2]
-
Homocoupling: This is often caused by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can suppress this side reaction.[1][2]
-
Dehalogenation: This occurs when the bromo group is replaced by a hydrogen atom. The choice of base and solvent can influence this; for instance, avoiding bases that can act as hydride sources is crucial.[3] In some cases, protecting the pyrrole nitrogen (if present) can suppress dehalogenation.[4]
Q3: How critical is the purity of reagents and the reaction atmosphere?
The purity of reagents and a strictly inert atmosphere are paramount for successful coupling reactions. Impurities in reagents or solvents can be sources of hydrides, leading to dehalogenation.[3] Oxygen can lead to the homocoupling of boronic acids and deactivate the palladium catalyst.[1][2] It is essential to use anhydrous and degassed solvents and to ensure all reagents are of high purity.[1][3][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a bromopyridine and an organoboron compound. The choice of base and solvent is critical for an efficient reaction.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Product Yield | Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[6] | * Use bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the palladium center.[6] * Consider increasing the catalyst loading (from 1-5 mol%).[6] |
| Inappropriate Base or Solvent: The base is crucial for activating the boronic acid.[6] | * Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[6] Ensure the base is finely powdered.[6] * A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[6] | |
| Degradation of Boronic Acid: Protodeboronation can occur in the presence of water.[6] | * Use a slight excess (1.1-1.2 equivalents) of the boronic acid.[6] * Ensure the reaction is thoroughly degassed.[6] | |
| Incomplete Reaction | Insufficient Base Strength: The base may not be strong enough to effectively promote the transmetalation step.[2] | * Screen stronger bases.[2] |
| Inadequate Temperature: The reaction may require more thermal energy. | * Cautiously increase the reaction temperature.[2] | |
| Significant Byproduct Formation | Homocoupling: Presence of oxygen in the reaction mixture. | * Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas.[2] |
| Debromination: The choice of base can promote this side reaction. | * Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu.[3] |
Base and Solvent Selection for Suzuki Coupling
| Base | Solvent | Typical Yield | Comments |
| Cs₂CO₃ | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[2] |
| K₃PO₄ | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[2] |
| Na₂CO₃ | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[2] |
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine the bromopyridine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe. In a separate vial under an inert atmosphere, add the palladium catalyst and ligand, then transfer to the main reaction flask.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as a bromopyridine.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Product Yield | Absence of Base: The reaction will not proceed without a base.[7][8] | * Ensure a suitable base, such as an amine (e.g., Et₃N) or an inorganic base (e.g., K₂CO₃), is used.[7][8][9] |
| Inappropriate Solvent: The choice of solvent significantly impacts the reaction. | * DMF and DMSO are often high-yielding solvents for this reaction.[7][8] THF has been shown to be ineffective in some cases.[7][8] | |
| Reaction Temperature: The reaction may not proceed at ambient temperature. | * Increase the temperature; however, excessively high temperatures can lead to alkyne self-coupling.[7][8] A temperature of around 100°C is often optimal.[7][8] | |
| Byproduct Formation | Alkyne Homocoupling: This can be promoted by higher temperatures. | * Optimize the reaction temperature to minimize this side reaction.[7][8] |
Base and Solvent Selection for Sonogashira Coupling
| Base | Solvent | Comments |
| Et₃N | DMF | Often provides high yields.[7][8] |
| K₂CO₃ or NaOAc | DMF or DMSO | Can be effective alternatives to amine bases.[7][8] |
| Various organic amines and inorganic bases | Toluene, THF, Dioxane, etc. | The optimal choice is highly dependent on the specific substrates and catalyst system.[10] |
General Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry reaction flask, add the bromopyridine (1.0 equiv.), Pd catalyst (e.g., Pd(CF₃COO)₂), ligand (e.g., PPh₃), and CuI.[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[6]
-
Reagent Addition: Add an anhydrous solvent (e.g., DMF), followed by the base (e.g., triethylamine) and the terminal alkyne (1.2 equiv.).[6]
-
Reaction: Stir the reaction mixture at the optimal temperature (e.g., 100 °C) for the required time (e.g., 3 hours), monitoring by TLC or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent and water.[6]
-
Purification: Separate the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Caption: Logical relationship of components in a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Product Yield | Catalyst Inhibition: The pyridine nitrogen can inhibit the palladium catalyst. | * Employ bulky, electron-rich phosphine ligands.[1] |
| Ineffective Base: The choice of base is crucial and substrate-dependent. | * Strong bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used.[11] In some cases, LiHMDS has been shown to be effective where other bases fail.[11] | |
| Suboptimal Solvent: Solvent choice can significantly impact the reaction. | * Anhydrous, aprotic solvents like toluene, THF, or dioxane are typically used.[6][11] Toluene may not be effective in all cases.[11] | |
| Reaction with Functionalized Amines | Presence of Acidic Protons: Functional groups with acidic protons on the amine can interfere with the reaction. | * The use of LiHMDS as a base can enable C,N-cross coupling in the presence of functional groups with acidic protons.[11] |
Base and Solvent Selection for Buchwald-Hartwig Amination
| Base | Solvent | Comments |
| NaOtBu | Toluene | A common and effective combination.[5] |
| K₃PO₄, Cs₂CO₃ | Dioxane, THF | Good alternatives, especially for sensitive substrates.[11] |
| LiHMDS | THF, Dioxane | Particularly useful for amines with functional groups containing acidic protons.[11] |
General Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried reaction vessel, combine the bromopyridine (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu).[5]
-
Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas.[5]
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene) via syringe.[6]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.[5]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product as needed.[5]
Caption: A decision tree for troubleshooting low-yielding Buchwald-Hartwig reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Purity of 5-Amino-2-bromo-3-picoline: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 5-Amino-2-bromo-3-picoline is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal technique for purity determination due to its high resolution and quantitative accuracy.[1] This guide provides a detailed comparison of a proposed HPLC method for this compound with other analytical techniques, complete with experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
Reversed-phase HPLC is the most prevalent method for analyzing the purity of polar and non-polar compounds, making it well-suited for substituted pyridines like this compound.[2] This technique offers unparalleled ability to separate the main compound from closely related impurities.
Experimental Protocol: HPLC Purity Determination of this compound
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 15 20 85 25 85 26 15 | 30 | 15 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
Comparison of Analytical Methods for Purity Determination
While HPLC is the primary choice, other techniques can provide complementary information or be more suitable in specific contexts.[3][4]
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, excellent for quantification, applicable to a wide range of compounds.[1] | Requires soluble samples, can be time-consuming for method development. | Gold standard for purity and impurity profiling in pharmaceuticals.[1][5] |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Excellent for volatile and thermally stable compounds, high sensitivity, especially when coupled with Mass Spectrometry (GC-MS).[1] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Analysis of residual solvents and volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, can be used for both qualitative and quantitative analysis without a reference standard (qNMR).[3] | Lower sensitivity compared to HPLC and GC, complex mixtures can be difficult to interpret. | Structural elucidation of impurities, absolute purity determination (qNMR). |
| UV-Visible Spectroscopy | Measures the absorption of ultraviolet or visible light by a substance. | Simple, rapid, and cost-effective.[4] | Low specificity, not suitable for complex mixtures as many compounds may absorb at the same wavelength. | Quick identity check, concentration determination of a known pure substance. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity, provides molecular weight information.[1] | Typically coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS) for complex mixtures. | Identification of unknown impurities. |
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams outline the experimental workflow for HPLC analysis and the logical relationship for selecting an appropriate analytical method.
References
A Comparative Guide to the Reactivity of 5-Amino-2-bromo-3-picoline and 2-amino-5-bromopyridine for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Substituted pyridines, in particular, are privileged scaffolds in a vast array of biologically active molecules. This guide provides an in-depth, objective comparison of the reactivity of two commercially available aminobromopyridine isomers: 5-Amino-2-bromo-3-picoline and 2-amino-5-bromopyridine. This analysis, supported by experimental data from closely related analogs, aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
Introduction to the Contestants
This compound (also known as 5-Amino-2-bromo-3-methylpyridine) and 2-amino-5-bromopyridine are both valuable precursors in organic synthesis. Their utility stems from the presence of two key functional groups: a nucleophilic amino group and a bromine atom positioned on the pyridine ring, which is amenable to a variety of cross-coupling reactions. However, the relative positioning of these groups and the presence of a methyl substituent in this compound can significantly influence their reactivity.
| Feature | This compound | 2-amino-5-bromopyridine |
| Structure | ||
| CAS Number | 38186-83-3[1] | 1072-97-5[2] |
| Molecular Formula | C₆H₇BrN₂[1] | C₅H₅BrN₂[2][3] |
| Molecular Weight | 187.04 g/mol [1] | 173.01 g/mol [4] |
| Appearance | - | White to off-white crystalline powder[3] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the C-Br bond in these reactions is a key performance indicator for these building blocks.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. While direct comparative data for the two target molecules is scarce, extensive data is available for a close structural isomer of this compound, namely 5-bromo-2-methylpyridin-3-amine. The following data provides a strong indication of the expected reactivity.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids.[2][4]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85[2] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82[2] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88[2] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The reactivity of aminobromopyridines in this reaction is crucial for the synthesis of more complex amine-containing structures.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂, dppp | NaOtBu | Toluene | 80 |
| 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 110 |
For 2-bromopyridines in general, practical protocols for Buchwald-Hartwig amination with volatile amines have been developed, yielding satisfactory to nearly quantitative results.[1] For a close analog of this compound, 2-Amino-5-bromo-4-methylpyridine, successful coupling with anilines has been reported using a Pd₂(dba)₃/Xantphos catalytic system.[6] It is anticipated that both this compound and 2-amino-5-bromopyridine would be amenable to a range of Buchwald-Hartwig amination conditions.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen. In the case of 2-amino-5-bromopyridine, the bromine atom is at the 5-position, which is meta to the nitrogen and therefore less activated towards direct SNAr. The amino group at the 2-position is an activating group, but the overall reactivity at the C5-Br bond towards SNAr is expected to be lower than at the C2 or C4 positions.
For this compound, the bromine is at the 2-position, which is ortho to the ring nitrogen and thus activated for SNAr. The amino group at the 5-position and the methyl group at the 3-position will also influence the electronic properties and steric accessibility of the C2 position. Generally, halogens at the 2- and 4-positions of the pyridine ring are more readily displaced by nucleophiles.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[4]
Materials:
-
This compound or 2-amino-5-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aminobromopyridine, arylboronic acid, and potassium phosphate.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the Buchwald-Hartwig amination of bromopyridines.
Materials:
-
This compound or 2-amino-5-bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aminobromopyridine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To further elucidate the key transformations discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
Both this compound and 2-amino-5-bromopyridine are versatile and valuable building blocks for the synthesis of complex molecules.
-
This compound , based on data from its close isomer, is expected to be highly reactive in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, providing good to excellent yields. The bromine at the 2-position also makes it a promising candidate for nucleophilic aromatic substitution.
-
2-amino-5-bromopyridine is a well-established and widely used building block in cross-coupling chemistry. While its C5-Br bond is generally less activated towards SNAr compared to a C2 or C4 halogen, it remains a reliable substrate for a multitude of palladium-catalyzed transformations.
The choice between these two reagents will ultimately depend on the specific synthetic strategy, the desired substitution pattern of the target molecule, and the other functional groups present. This guide provides the foundational data and protocols to assist researchers in making a judicious selection for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
Structural Elucidation of 5-Amino-2-bromo-3-picoline: A Comparative NMR Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural elucidation of 5-Amino-2-bromo-3-picoline utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental NMR data for this specific compound, this guide presents a detailed analysis based on established principles of NMR spectroscopy for substituted pyridines and comparative data from structurally analogous compounds. The following sections detail predicted NMR data, a comparison with related molecules, standardized experimental protocols, and a logical workflow for spectral assignment.
Predicted NMR Data and Comparison with Analogs
The structural characterization of this compound (target compound) by NMR relies on the analysis of proton (¹H) and carbon-13 (¹³C) chemical shifts, spin-spin coupling patterns, and through-bond correlations. The predicted spectral data for the target compound are presented below, alongside experimental data for structurally similar molecules to provide a robust framework for spectral interpretation.
Table 1: Predicted ¹H NMR Data for this compound and Comparison with Analogs
| Compound | H4 | H6 | CH₃ | NH₂ | Solvent |
| This compound (Predicted) | ~6.8-7.2 ppm (d) | ~7.5-7.9 ppm (d) | ~2.2-2.4 ppm (s) | ~4.5-5.5 ppm (br s) | CDCl₃/DMSO-d₆ |
| 2-Amino-5-bromo-3-methylpyridine[1] | 7.21 ppm (d) | 7.91 ppm (d) | 2.22 ppm (s) | 4.85 ppm (s) | Not specified |
| 3-Bromopyridine[2] | 7.72 ppm (dd) | 8.79 ppm (d) | - | - | DMSO-d₆ |
| 3-Picoline[3] | 7.29 ppm (dd) | 8.57 ppm (d) | 2.29 ppm (s) | - | Not specified |
| 2-Aminopyridine | 6.56 ppm (dd) | 8.05 ppm (d) | - | 4.45 ppm (br s) | CDCl₃ |
Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet
Table 2: Predicted ¹³C NMR Data for this compound and Comparison with Analogs
| Compound | C2 | C3 | C4 | C5 | C6 | CH₃ | Solvent |
| This compound (Predicted) | ~140-145 ppm | ~125-130 ppm | ~120-125 ppm | ~145-150 ppm | ~135-140 ppm | ~18-22 ppm | CDCl₃/DMSO-d₆ |
| 3-Bromopyridine | 150.3 ppm | 124.0 ppm | 139.1 ppm | 128.5 ppm | 147.8 ppm | - | CDCl₃ |
| 3-Picoline | 149.9 ppm | 138.1 ppm | 123.4 ppm | 132.8 ppm | 147.0 ppm | 18.5 ppm | CDCl₃ |
| 2-Aminopyridine | 158.3 ppm | 108.9 ppm | 137.9 ppm | 113.7 ppm | 148.4 ppm | - | CDCl₃ |
Experimental Protocols
For the unambiguous structural elucidation of this compound, a series of NMR experiments are recommended.
Sample Preparation
A solution of 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) should be prepared.[4] The choice of solvent may influence the chemical shifts, particularly for the amine protons.
1D NMR Spectroscopy
-
¹H NMR: A standard single-pulse experiment should be performed to obtain the proton spectrum. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.[5]
-
¹³C NMR: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is recommended.[5] A spectral width of 0-160 ppm is appropriate for pyridines.[4]
2D NMR Spectroscopy
To resolve signal overlap and establish connectivity, the following 2D NMR experiments are crucial:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton spin-spin couplings.[4] Cross-peaks will identify adjacent protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, aiding in the assignment of protonated carbons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is essential for identifying long-range (2-3 bond) correlations between protons and carbons.[4] This experiment is particularly useful for assigning quaternary carbons (C2, C3, and C5) by observing correlations from the methyl protons and the aromatic protons.[4]
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the aforementioned NMR experiments.
By following this comprehensive guide, researchers can effectively utilize NMR spectroscopy for the structural confirmation and analysis of this compound and related compounds, ensuring accurate characterization for applications in drug discovery and development.
References
Navigating the Reactivity Landscape of Aminobromopyridine Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, aminobromopyridine isomers represent a critical class of building blocks in the synthesis of novel therapeutics and functional materials. The strategic placement of the amino and bromo substituents on the pyridine ring profoundly influences their chemical reactivity, dictating the success and efficiency of key bond-forming reactions. This guide provides a comparative analysis of the reactivity of aminobromopyridine isomers in three cornerstone transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), supported by experimental data and detailed protocols.
The inherent reactivity of the pyridine ring, an electron-deficient heterocycle, is further modulated by the electronic interplay of the electron-donating amino group and the versatile bromo substituent. The position of these groups relative to the ring nitrogen dictates the electron density at each carbon atom, influencing the susceptibility of the C-Br bond to oxidative addition in cross-coupling reactions and the activation of the ring towards nucleophilic attack.
Factors Influencing Isomer Reactivity
The reactivity of aminobromopyridine isomers is governed by a combination of electronic and steric effects. The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack, particularly at the 2- (ortho) and 4- (para) positions.[1][2] The amino group, being a strong electron-donating group, can either enhance or mitigate this effect depending on its position.
Comparative Data in Key Reactions
The following tables summarize available quantitative data for the reactivity of various aminobromopyridine isomers and their analogs in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, the data is compiled from various sources and should be interpreted with consideration of the specific reaction conditions.
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-C bonds. The reactivity of the C-Br bond is a key factor, which is influenced by the electronic environment of the pyridine ring.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 | [3] |
| N-(5-Bromo-2-methylpyridin-3-yl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 | [3] |
| N-(5-Bromo-2-methylpyridin-3-yl)acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 | [3] |
| 2-Amino-4-bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 92 | [4] |
| 2-Amino-4-bromopyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 89 | [4] |
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, and its efficiency is dependent on the substrate's ability to undergo oxidative addition and reductive elimination.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | - | 93 | [5] |
| 2-Bromopyridine | n-Propylamine | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | - | 70 | [5] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [6] |
| 2-Bromopyridine | Mesitylamine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [7] |
Nucleophilic Aromatic Substitution (SNAr)
The reactivity in SNAr reactions is highly dependent on the position of the bromine atom relative to the electron-withdrawing nitrogen atom of the pyridine ring. Positions 2 and 4 are significantly more activated towards nucleophilic attack than position 3.[2]
| Substrate | Nucleophile | Solvent | Relative Rate | Reference |
| 2-Chloropyridine | Piperidine | Ethanol | 1 | [8] |
| 4-Chloropyridine | Piperidine | Ethanol | >1 | [8] |
| 3-Chloropyridine | Piperidine | Ethanol | <<1 | [8] |
| 2-Substituted N-Methylpyridinium Ions (L = F, Cl, Br, I) | Piperidine | Methanol | 2-F ~ 2-Cl ~ 2-Br ~ 2-I | [1] |
Experimental Protocols
The following are generalized experimental protocols for the three key reactions discussed. Optimal conditions may vary depending on the specific aminobromopyridine isomer and coupling partner.
General Protocol for Suzuki-Miyaura Coupling
References
Comparative Guide: GC-MS and HPLC for Impurity Profiling of 5-Amino-2-bromo-3-picoline
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Amino-2-bromo-3-picoline is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the impurity profiling of this compound. This comparison is supported by detailed experimental protocols and representative performance data to aid in method selection and implementation.
Introduction to Impurity Profiling
Impurity profiling is the identification and quantification of unwanted chemical substances present in a drug substance.[1] For a key intermediate like this compound, potential impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products. Common potential impurities in the synthesis of this compound may include residual starting materials such as 3-picoline, isomeric by-products like 3-bromo-5-methylpyridine, and products of incomplete or side reactions.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[4] Due to the polar nature of the amino group in this compound, derivatization is typically required to increase its volatility and thermal stability for GC analysis.[5] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization method for aromatic amines.[5]
Experimental Protocol: GC-MS with Silylation
1. Sample Preparation (Silylation Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 2 mL vial.
-
Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 900 µL of pyridine.[6]
-
Seal the vial and heat at 60°C for 30 minutes to ensure complete derivatization.[6]
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet at 280°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C, hold for 2 minutes.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.
-
Data Presentation: Representative GC-MS Performance
| Parameter | Representative Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Note: These values are representative for the analysis of silylated aromatic amines and may vary depending on the specific impurity and instrumentation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and robust technique for the separation and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile.[7] For polar compounds like this compound and its potential impurities, reversed-phase HPLC is a highly suitable method.
Experimental Protocol: Reversed-Phase HPLC
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at 254 nm.
-
Injection Volume: 10 µL.
Data Presentation: Representative HPLC Performance
| Parameter | Representative Value |
| Linearity (R²) | > 0.999[8] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[8] |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL[8] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These values are representative for the analysis of aromatic amines by HPLC and may vary depending on the specific impurity and instrumentation.[8]
Comparison of GC-MS and HPLC for Impurity Profiling
| Feature | GC-MS with Derivatization | HPLC-UV/DAD |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and thermally labile compounds. |
| Sample Preparation | Derivatization step is often necessary, which can be time-consuming.[5] | Generally simpler, involving dissolution in a suitable solvent. |
| Selectivity | High, mass spectrometer provides structural information for impurity identification. | Good, but may be limited for isomers with similar UV spectra. |
| Sensitivity | Very high, especially in SIM mode. | High, but generally less sensitive than GC-MS in SIM mode. |
| Quantification | Good, requires deuterated internal standards for best accuracy. | Excellent, highly reproducible for quantitative analysis. |
| Instrumentation Cost | Higher | Lower |
| Throughput | Can be lower due to derivatization and longer run times. | Generally higher. |
Visualization of Analytical Workflows
Caption: Workflow for GC-MS analysis of this compound impurities.
Caption: Workflow for HPLC analysis of this compound impurities.
Conclusion
Both GC-MS and HPLC are powerful techniques for the impurity profiling of this compound, each with its own set of advantages and considerations.
-
GC-MS excels in the identification of unknown volatile and semi-volatile impurities due to the structural information provided by the mass spectrometer. However, the need for derivatization adds a layer of complexity to the sample preparation.
-
HPLC is a robust and highly reproducible method for the quantification of known impurities and is suitable for a wider range of compounds without the need for derivatization. Its simpler sample preparation makes it well-suited for high-throughput screening in a quality control environment.
The choice between GC-MS and HPLC will ultimately depend on the specific requirements of the analysis. For comprehensive impurity identification, especially for novel impurities, GC-MS is invaluable. For routine quality control and quantification of known impurities, HPLC often provides a more straightforward and efficient solution. In many pharmaceutical development settings, a combination of both techniques is employed to ensure a complete and accurate impurity profile.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis Efficiency of 5-Amino-2-bromo-3-picoline Analogs
For researchers and professionals in drug development, the efficient synthesis of substituted pyridine derivatives is a critical step in the discovery of new chemical entities. This guide provides a comparative analysis of various synthetic routes for 5-Amino-2-bromo-3-picoline and its analogs, focusing on reaction efficiency and methodology. The information presented is compiled from published literature and patents, offering a valuable resource for synthetic chemists.
Comparative Synthesis Efficiency
The synthesis of substituted aminobromopicolines can be approached through several distinct pathways. The efficiency of these methods varies depending on the starting materials, reaction conditions, and the specific substitution pattern of the target molecule. Below is a summary of quantitative data from different synthetic routes.
| Starting Material(s) | Target Product | Key Steps | Reagents | Yield (%) | Reference |
| 5-nitro-2-chloropyridine, Diethyl malonate | 5-bromo-2-picoline | Condensation, Decarboxylation, Reduction, Diazotization/Bromination | Na, Pd/C, H₂, NaNO₂, Br₂ | 94% (nitration), 92% (bromination) | [1] |
| 5-Bromo-6-methylnicotinic acid | 5-Amino-3-bromo-2-methylpyridine | Curtius Rearrangement | Diphenylphosphoryl azide, Triethylamine, HCl | Not explicitly stated for the final product, but the procedure is detailed. | [2] |
| 3,5-dibromopyridine, Pyrrolidine | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | Microwave-assisted Nucleophilic Aromatic Substitution | NMP, Toluene | 55% | [3] |
| 3,5-dibromopyridine, Piperidine | 5-Bromo-3-(piperidin-1-yl)pyridine | Microwave-assisted Nucleophilic Aromatic Substitution | NMP, Toluene | 77% | [3] |
| 2-amino-3-methylpyridine | 2-amino-3-methyl-5-bromopyridine | Acetylation, Bromination, Hydrolysis | Acetic anhydride, Liquid bromine, NaOH | Not specified for all steps. | [4] |
| 2-amino-3-methyl-5-bromopyridine | 2,5-dibromo-3-methylpyridine | Sandmeyer Reaction | HBr, CuBr, NaNO₂ | 64-67% | [4] |
| 5-bromo-2-methylpyridin-3-amine, Arylboronic acids | N-Aryl-5-bromo-2-methylpyridin-3-amines | Suzuki Cross-Coupling | Pd(PPh₃)₄, K₃PO₄ | Moderate to good | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing synthetic routes. The following sections provide protocols for key transformations.
1. Synthesis of 5-bromo-2-picoline from 5-amino-2-methyl pyridine [1]
This procedure involves the diazotization of the amino group followed by bromination.
-
Step 1: Salt Formation: 5-amino-2-methyl pyridine is treated with an acid to form the corresponding salt.
-
Step 2: Diazotization and Bromination: The reaction mixture is cooled to 0 to -10 °C. Bromine is added, followed by the dropwise addition of an aqueous solution of sodium nitrite.
-
Step 3: Work-up: The solution is made alkaline, and the product is extracted with a suitable organic solvent. The organic layer is dried and the solvent is evaporated to yield 5-bromo-2-picoline.
2. Microwave-assisted Synthesis of 3-amino-5-bromopyridine Derivatives [3]
This method provides a rapid and efficient synthesis of N-substituted 3-amino-5-bromopyridines.
-
Reaction Setup: 3,5-dibromopyridine is mixed with an excess of the desired aliphatic amine in a mixture of 1-methyl-2-pyrrolidinone (NMP) and toluene.
-
Microwave Irradiation: The reaction mixture is subjected to microwave heating at 180 °C for 30 minutes.
-
Purification: The resulting product is isolated and purified to yield the 3-amino-5-bromopyridine derivative. For example, the reaction with pyrrolidine yielded 5-bromo-3-(pyrrolidin-1-yl)pyridine in 55% yield.
3. Synthesis of 5-Amino-3-bromo-2-methylpyridine via Curtius Rearrangement [2]
This route utilizes a carboxylic acid precursor to introduce the amino group.
-
Step 1: Azide Formation: 5-bromo-6-methylnicotinic acid is dissolved in a mixture of tert-butanol and N,N-dimethylformamide. Triethylamine and diphenylphosphoryl azide are added, and the mixture is heated to 100 °C for 2 hours.
-
Step 2: Rearrangement and Boc Protection: The intermediate acyl azide rearranges to an isocyanate, which is then trapped by tert-butanol to form a Boc-protected amine.
-
Step 3: Deprotection: The Boc group is removed by treating the intermediate with 4N HCl in dioxane at room temperature for 2 hours.
-
Step 4: Purification: The final product, 5-bromo-6-methylpyridin-3-ylamine, is purified by silica gel column chromatography.
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic pathways.
This guide highlights that the choice of synthetic route for this compound analogs depends on the availability of starting materials and the desired substitution pattern. Microwave-assisted methods offer a rapid approach for N-alkylation, while multi-step sequences from readily available precursors provide access to a variety of substitution patterns on the pyridine ring. The Sandmeyer reaction remains a classical and effective method for introducing a bromine atom from an amino group.
References
- 1. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 2. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Mass Spectrometric Validation of 5-Amino-2-bromo-3-picoline Acetylation Product
A Comparative Guide for Researchers
In the synthesis of specialized chemical compounds for drug discovery and development, rigorous validation of reaction products is paramount. This guide provides a comparative analysis of 5-Amino-2-bromo-3-picoline and its anticipated acetylation product, N-(2-bromo-3-picolin-5-yl)acetamide, using mass spectrometry. We present hypothetical, yet realistic, mass spectral data to illustrate how this technique can be effectively used to differentiate the starting material from the desired product.
Comparison of Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, enabling the identification and structural elucidation of chemical compounds. When a reaction occurs, the change in molecular weight and structure is directly reflected in the mass spectrum.
For the acetylation of this compound, the addition of an acetyl group (CH₃CO) results in a predictable mass shift. The following table summarizes the expected key ions in the mass spectra of the starting material and the product. The presence of bromine is indicated by the characteristic M and M+2 isotope peaks of nearly equal intensity.
| Ion | This compound | N-(2-bromo-3-picolin-5-yl)acetamide | Description |
| Molecular Ion [M]⁺ | 186/188 | 228/230 | The intact molecule with a positive charge. The two peaks represent the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). |
| [M-CH₃]⁺ | - | 213/215 | Loss of a methyl group from the acetyl moiety of the product. |
| [M-COCH₃]⁺ | - | 186/188 | Loss of the entire acetyl group from the product, regenerating the molecular ion of the starting material. |
| [M-Br]⁺ | 107 | 149 | Loss of the bromine atom. This is a common fragmentation for brominated compounds. |
| [Pyridine Ring Fragments] | Various | Various | Further fragmentation of the picoline ring structure. |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reproducible and reliable mass spectrometry data.
Sample Preparation:
-
Reaction Mixture Analysis: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Purified Sample Analysis: The purified product is dissolved in a high-purity solvent (e.g., LC-MS grade methanol) to a concentration of 1 µg/mL.
Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for this class of compounds.
-
Mass Range: The instrument is set to scan a mass range of m/z 50-500.
-
Collision Energy: For tandem mass spectrometry (MS/MS) experiments to induce fragmentation, a collision energy of 10-30 eV can be applied.
-
Data Analysis: The acquired data is processed using the instrument's software to identify the molecular ions and characteristic fragment ions.
Visualizing the Process and Fragmentation
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
A Comparative Guide to the Biological Activity of 5-Amino-2-bromo-3-picoline and Other Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 5-Amino-2-bromo-3-picoline and related heterocyclic compounds. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on the structure-activity relationships of its core components—aminopyridines and bromo-substituted pyridines—and compares them with other relevant heterocycles. Experimental data from studies on analogous compounds are presented to infer potential activities and guide future research.
Introduction to this compound
This compound, also known as 5-Amino-2-bromo-3-methylpyridine, is a substituted pyridine derivative.[1][2] Its structure, featuring an amino group, a bromine atom, and a methyl group on the pyridine ring, makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] The bromine atom at the 2-position is particularly suitable for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.[3][4] Pyridine and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous FDA-approved drugs and their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][5][6]
Comparative Analysis of Biological Activities
The biological activity of substituted pyridines is highly dependent on the nature and position of the substituents on the pyridine ring.[6][7]
2.1. Influence of the Amino Group Position
Aminopyridines exist as three isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[5][8] The position of the amino group significantly influences their electronic properties, basicity, and, consequently, their biological activities.[5][7]
-
4-Aminopyridine: The most basic of the three isomers, its derivatives have been explored as acetylcholinesterase (AChE) inhibitors.[7]
-
2-Aminopyridine: Possesses chelating abilities, making its metal complexes potential therapeutic agents with antimicrobial properties.[7] Derivatives have also been investigated as cholinesterase inhibitors.[7]
-
3-Aminopyridine: The least basic isomer, it serves as a valuable building block for various biologically active compounds.[7][9]
The basicity (pKa of the conjugate acid) is a critical factor, with 4-aminopyridine being more basic (pKa = 9.17) than 2-aminopyridine (pKa = 6.86) and 3-aminopyridine (pKa = 6.0).[9]
2.2. Impact of Halogen Substitution
The presence and nature of halogen substituents can significantly modulate the biological activity of pyridine derivatives. For instance, in a series of pyridine derivatives, the antiproliferative activity was found to be influenced by the size of the halogen, with IC50 values increasing from fluorine to chlorine to bromine.[6] The bromine atom in this compound can serve as a key interaction point with biological targets or as a handle for further chemical modifications.[4]
2.3. Comparison with Other Heterocycles
The pyridine scaffold is a common feature in many kinase inhibitors.[4] The pyridine nitrogen often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site.[4] A study on substituted pyridones identified a potent Pim-1 kinase inhibitor with an IC50 of 50 nM.[10]
Derivatives of other heterocyclic systems, such as acetamidopyridines, have also shown diverse biological activities.[11] For example, derivatives of 2-acetamidopyridine have been investigated for insecticidal and antifungal properties, while 3-acetamidopyridine derivatives have been explored as cytotoxic agents.[11]
Quantitative Data on Biological Activity
| Compound/Derivative Class | Target/Assay | Activity (IC50/Ki/MIC) | Reference |
| Substituted Pyridone | Pim-1 Kinase | 50 nM (IC50) | [10] |
| 5-Substituted Pyridine Analogues | Neuronal Nicotinic Acetylcholine Receptor | 0.055 to 0.69 nM (Ki) | [12] |
| Pyridine Derivative 12a | E. coli | 0.0195 mg/mL (MIC) | [13] |
| Pyridine Derivative 12a | B. mycoides | <0.0048 mg/mL (MIC) | [13] |
| Pyridine Derivative 12a | C. albicans | <0.0048 mg/mL (MIC) | [13] |
| Pyridine Derivative 15 | E. coli | >0.0048 mg/mL (MIC) | [13] |
| Pyridine Derivative 15 | B. mycoides | 0.0098 mg/mL (MIC) | [13] |
| Pyridine Derivative 15 | C. albicans | 0.039 mg/mL (MIC) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activity of heterocyclic compounds.
4.1. Kinase Inhibition Assay (Example: Pim-1 Kinase)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a protein kinase.
-
Reagents and Materials: Recombinant Pim-1 kinase, ATP, substrate peptide, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to a 384-well plate.
-
Add the Pim-1 kinase and substrate peptide solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
4.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.
-
Reagents and Materials: Mueller-Hinton broth (or other suitable growth medium), microbial culture, test compound, and 96-well microtiter plates.
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial culture.
-
Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microbe.
-
Visualizing Molecular Interactions and Experimental Workflows
5.1. Generalized Kinase Inhibition Pathway
The following diagram illustrates a simplified signaling pathway involving a protein kinase and the mechanism of action of a kinase inhibitor.
Caption: Diagram of a typical kinase signaling pathway and its inhibition.
5.2. Suzuki Cross-Coupling Workflow for Synthesis
This diagram outlines the general workflow for a Suzuki cross-coupling reaction, a common method for modifying brominated pyridines.[14]
Caption: Workflow for the synthesis of derivatives via Suzuki coupling.
Conclusion
While direct biological activity data for this compound is limited in the public domain, the analysis of its structural components and comparison with related heterocyclic compounds provide valuable insights for researchers. The aminopyridine core is a well-established pharmacophore, and the bromo-substituent offers a versatile handle for synthetic modifications. The provided data on analogous compounds and the outlined experimental protocols can serve as a foundation for the design and evaluation of novel derivatives of this compound for various therapeutic applications, particularly in areas like kinase inhibition and antimicrobial discovery. Further experimental studies are warranted to fully elucidate the biological potential of this specific molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. article.sciencepg.com [article.sciencepg.com]
- 10. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Functional Group Analysis of 5-Amino-2-bromo-3-picoline via FTIR Spectroscopy
For researchers and professionals in drug development, the precise identification of functional groups within a molecule is a critical step in characterization and quality control. This guide provides a comprehensive overview of using Fourier-Transform Infrared (FTIR) spectroscopy for the functional group analysis of 5-Amino-2-bromo-3-picoline, a substituted pyridine derivative. We will delve into the experimental protocols, data interpretation, and a comparison with alternative analytical techniques.
Molecular Structure of this compound
This compound, also known as 5-amino-2-bromo-3-methylpyridine, has the chemical formula C₆H₇BrN₂.[1][2][3] Its structure contains several key functional groups that can be identified using FTIR spectroscopy: an amino group (-NH₂), a carbon-bromine bond (C-Br), a methyl group (-CH₃), and an aromatic pyridine ring.
Experimental Protocol: FTIR Analysis of a Solid Sample
The following protocol outlines the KBr (potassium bromide) pellet method, a common technique for preparing solid samples for transmission FTIR analysis.[4][5][6][7]
Materials:
-
This compound sample (1-2 mg)
-
Dry FTIR-grade potassium bromide (KBr) (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar.[5]
-
Mixing: Add about 100-200 mg of dry KBr powder to the mortar.[5] Grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[5]
-
Background Spectrum: Run a background spectrum with a blank KBr pellet to account for any atmospheric interference and instrumental noise.[6]
-
Sample Analysis: Place the sample pellet in the FTIR spectrometer's sample holder and acquire the infrared spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[8]
An alternative and often simpler method is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation. In this technique, the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[6][9]
FTIR Spectral Data for this compound
The following table summarizes the characteristic infrared absorption bands for the functional groups present in this compound. The data is based on an experimental spectrum from SpectraBase and general FTIR correlation tables.[10][11]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3424, 3316 | Strong, Sharp | N-H (Amino group) | Asymmetric and Symmetric Stretching |
| 3085 | Medium | Aromatic C-H | Stretching |
| 2923 | Medium-Weak | C-H (Methyl group) | Asymmetric Stretching |
| 1618 | Strong | N-H (Amino group) | Scissoring (Bending) |
| 1579, 1465 | Strong | Aromatic C=C and C=N | Ring Stretching |
| 1436 | Medium | C-H (Methyl group) | Asymmetric Bending |
| 1321 | Medium | Aromatic C-N | Stretching |
| 873, 810 | Strong | Aromatic C-H | Out-of-plane Bending |
| 670 | Medium | C-Br | Stretching |
Visualizing the Analytical Process
The following diagrams illustrate the experimental workflow for FTIR analysis and the relationship between the molecule's functional groups and their spectral regions.
Caption: Workflow for FTIR analysis of a solid sample.
Caption: Relationship between functional groups and FTIR regions.
Comparison with Alternative Analytical Techniques
While FTIR is a powerful tool, other spectroscopic methods can provide complementary information for a comprehensive analysis.
| Feature | FTIR Spectroscopy | Raman Spectroscopy | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures the absorption of infrared radiation by molecular vibrations. | Measures the inelastic scattering of monochromatic light from a laser source. | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Sample Prep | Minimal for ATR; more involved for KBr pellets.[6][9] | Generally minimal to none; can analyze through glass or plastic containers. | Sample must be dissolved in a deuterated solvent. |
| Information | Excellent for identifying polar functional groups (e.g., -OH, -NH, C=O). | Excellent for identifying non-polar functional groups and symmetric bonds (e.g., C=C, C-S, S-S). | Provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C). |
| Water Interference | Strong interference from water's broad absorption bands. | Weak signal from water, making it suitable for aqueous samples. | Water signal can be suppressed, but deuterated solvents are preferred. |
| Strengths | Fast, relatively inexpensive, widely available, large spectral databases. | Non-destructive, high spatial resolution (microscopy), good for aqueous solutions. | Unambiguous structure elucidation, quantitative analysis. |
| Limitations | Not ideal for non-polar bonds; water interference. | Can be affected by fluorescence; weaker signal than FTIR. | Lower sensitivity, more expensive instrumentation, longer acquisition times. |
Conclusion
FTIR spectroscopy is a rapid, reliable, and accessible technique for the functional group analysis of this compound. The characteristic absorption bands for the amino, methyl, C-Br, and aromatic pyridine moieties are clearly identifiable in the infrared spectrum. While FTIR provides excellent qualitative information, for unambiguous structure elucidation and quantitative analysis, it is often beneficial to use it in conjunction with complementary techniques such as NMR and Raman spectroscopy. This integrated analytical approach ensures a thorough and accurate characterization of the molecule, which is paramount in research and drug development.
References
- 1. 5-Amino-2-bromo-3-methylpyridine | C6H7BrN2 | CID 12362446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eng.uc.edu [eng.uc.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edinst.com [edinst.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. instanano.com [instanano.com]
Quantitative Analysis of 5-Amino-2-bromo-3-picoline in Reaction Mixtures: A Comparative Guide
For researchers and professionals in drug development, the accurate quantification of intermediates like 5-Amino-2-bromo-3-picoline is critical for reaction monitoring, yield optimization, and impurity profiling. This guide provides a comparative analysis of two robust analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Methodology Comparison: HPLC vs. qNMR
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high sensitivity and resolving power in separating components of a mixture. For a molecule like this compound, a reversed-phase HPLC method with UV detection is a common approach. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The concentration is determined by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a distinct advantage by providing direct, in-situ quantification without the need for identical reference standards for the analyte.[1] The concentration of this compound can be determined by integrating the signal of a specific proton on the molecule and comparing it to the integral of a known amount of an internal standard.[2] This method is particularly powerful for monitoring reaction kinetics and identifying byproducts simultaneously.[3][4]
Quantitative Data Summary
The following table presents a hypothetical comparison of performance metrics for the quantification of this compound using optimized HPLC and qNMR methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.3 µg/mL |
| Linear Range | 0.1 - 100 µg/mL | 0.3 - 500 µg/mL |
| Precision (RSD) | < 2% | < 3% |
| Analysis Time per Sample | ~10-15 minutes | ~5-10 minutes |
| Sample Preparation | Dilution, filtration | Dilution with deuterated solvent, addition of standard |
| Calibration | External calibration curve required | Internal standard of known concentration required |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a general procedure for the quantitative analysis of this compound in a reaction mixture.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Withdraw an aliquot of the reaction mixture. Dilute it with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm for pyridine derivatives).[6]
-
Gradient Elution: A typical gradient might start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions versus their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
References
- 1. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
A Comparative Guide to the Electronic and Steric Effects in Bromopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Bromopyridine isomers are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The seemingly subtle difference in the position of the bromine atom on the pyridine ring profoundly influences the molecule's physicochemical properties and chemical reactivity.[1] Understanding the interplay of electronic and steric effects among 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine is paramount for designing efficient synthetic routes and predicting molecular behavior. This guide provides an objective comparison of these isomers, supported by experimental data, to aid in the selection of the optimal isomer for your research and development endeavors.
Physicochemical Properties: A Tale of Three Isomers
The electronic influence of the electron-withdrawing nitrogen atom within the pyridine ring is the primary determinant of the distinct properties of each bromopyridine isomer. This effect is most pronounced at the ortho (2-) and para (4-) positions relative to the nitrogen atom.[1]
A summary of the key physicochemical properties is presented in the table below:
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| CAS Number | 109-04-6[1] | 626-55-1[1] | 1120-94-1[1] |
| Molecular Formula | C₅H₄BrN[1] | C₅H₄BrN[1] | C₅H₄BrN[1] |
| Molar Mass | 158.00 g/mol [1] | 157.998 g/mol [1] | 158.00 g/mol [1] |
| Appearance | Colorless liquid[1] | Colorless liquid[1] | Hygroscopic solid[1] |
| Boiling Point | 192-194 °C[1] | 173 °C[1] | 185-187 °C[1] |
| Melting Point | Not applicable | -27 °C[1] | 55-58 °C[1] |
| Density | 1.657 g/mL at 25 °C[1] | 1.640 g/cm³[1] | Not applicable |
| pKa (of conjugate acid) | 0.71[1][2] | 2.84[1] | 3.5[1] |
| Solubility in water | Slightly miscible[1] | Slightly miscible[1] | Soluble |
Reactivity in Cross-Coupling Reactions
The utility of bromopyridine isomers as synthetic intermediates is most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The reactivity of the C-Br bond is dictated by the position of the bromine atom, which influences the electronic environment of the carbon atom it is attached to.
Electronic Effects and Reactivity Order
The general reactivity order for bromopyridines in many cross-coupling reactions is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]
This trend is primarily governed by electronic effects. The electron-withdrawing nitrogen atom exerts its influence most strongly at the para position, making the C4-Br bond highly polarized and the carbon atom highly electrophilic.[1] This facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] The C2-Br bond is also activated, but the proximity of the nitrogen atom's lone pair can sometimes lead to coordination with the palladium catalyst, potentially inhibiting the reaction.[1] The electronic influence of the nitrogen at the meta position is weaker, rendering the C3-Br bond the least activated and generally requiring more forcing reaction conditions.[1]
Steric Considerations
While electronic effects are dominant, steric hindrance can also play a role, particularly for the 2-substituted isomer. The proximity of the bromine atom to the nitrogen in 2-bromopyridine can create steric challenges, especially with bulky coupling partners or ligands. This can sometimes necessitate the use of specialized ligands to achieve high yields.[1]
Comparative Yields in Common Cross-Coupling Reactions
The following tables summarize representative yields for common palladium-catalyzed cross-coupling reactions. It is important to note that these yields are approximate and can vary significantly with specific reaction conditions.
Table 2: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid [1]
| Isomer | Representative Yield |
| 2-Bromopyridine | Moderate to High |
| 3-Bromopyridine | Low to Moderate |
| 4-Bromopyridine | High to Very High |
Table 3: Representative Yields for Sonogashira Coupling [1]
| Isomer | Representative Yield |
| 2-Bromopyridine | Moderate to High |
| 3-Bromopyridine | Low to Moderate |
| 4-Bromopyridine | High |
Table 4: Representative Yields for Buchwald-Hartwig Amination [1]
| Isomer | Representative Yield |
| 2-Bromopyridine | Good to Excellent |
| 3-Bromopyridine | Moderate to Good |
| 4-Bromopyridine | Excellent |
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of bromopyridine isomers in nucleophilic aromatic substitution (SNAr) reactions is also heavily influenced by the position of the bromine atom. The positions activated by the nitrogen for SNAr are the 2-, 4-, and 6-positions. This is because a positive charge can be localized on these positions through resonance, stabilizing the intermediate Meisenheimer complex formed upon nucleophilic attack.[3] Consequently, 2- and 4-bromopyridine are significantly more reactive towards nucleophiles than 3-bromopyridine.
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling Reactions
This protocol provides a representative example for the Suzuki-Miyaura coupling of a bromopyridine isomer with an arylboronic acid.[1]
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine derivative.
Protocol for Spectroscopic Analysis (¹H NMR)
Sample Preparation:
-
Dissolve 5-10 mg of the bromopyridine isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum using a standard pulse program.[4]
Visualizations
Caption: Interplay of electronic and steric effects on reactivity.
Caption: Workflow for comparing bromopyridine isomer reactivity.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-Amino-2-bromo-3-picoline
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 5-Amino-2-bromo-3-picoline (CAS No. 38186-83-3). Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure the safe handling and disposal of this chemical, mitigating risks to personnel and the environment. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is a halogenated pyridine derivative that requires careful management as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. This guide outlines the necessary precautions, personal protective equipment (PPE), and detailed disposal procedures.
Key Safety and Disposal Parameters
The following table summarizes critical quantitative data for the safe disposal of this compound and related halogenated compounds. This information is vital for risk assessment and ensuring that disposal methods meet regulatory standards.
| Parameter | Value | Regulatory/Scientific Source |
| Waste Classification | Hazardous Waste | EPA Regulations for Halogenated Pyridines |
| Recommended Disposal Method | High-Temperature Incineration | Safety Data Sheets, EPA Guidelines |
| Minimum Incineration Temperature | ≥ 1100°C (if >1% halogenated organic substances) | EU Directive on Industrial Emissions |
| Effective Destruction Temperature | 800°C - 1100°C | Research on Thermal Decomposition of Brominated Compounds |
| Aqueous Release Limit | 0.2 - 1 ppb (parts per billion) | 40 CFR § 721.8675 & § 721.8750 |
| Container Disposal | Triple rinse and recycle or puncture to render unusable | Chemical Safety Data Sheets |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a detailed methodology for the safe disposal of this compound. This procedure applies to the pure compound, contaminated materials (e.g., weigh boats, gloves), and dilute solutions.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling any waste, ensure the following PPE is worn:
- Nitrile gloves (or other chemically resistant gloves).
- Safety goggles with side shields or a face shield.
- A laboratory coat.
- In situations with potential for dust or aerosol generation, a NIOSH-approved respirator is required.
2.0 Waste Segregation and Collection
2.1. Designate a specific, clearly labeled hazardous waste container for all this compound waste. This includes unused product, contaminated labware, and cleaning materials. 2.2. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid. 2.3. The label on the waste container must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- Associated hazard pictograms (e.g., irritant, harmful). 2.4. Do not mix with incompatible waste streams. Keep halogenated organic waste separate from non-halogenated waste.
3.0 Spill and Contamination Management
3.1. In case of a spill, avoid generating dust. 3.2. Carefully sweep up the solid material using a dedicated brush and dustpan. 3.3. For liquid spills, absorb with an inert, non-combustible absorbent material (e.g., vermiculite, sand). 3.4. Place all contaminated materials, including cleaning supplies, into the designated hazardous waste container.
4.0 Storage of Hazardous Waste
4.1. Keep the hazardous waste container securely closed at all times, except when adding waste. 4.2. Store the container in a designated, well-ventilated satellite accumulation area. 4.3. The storage area should be away from sources of ignition and incompatible materials such as strong oxidizing agents.
5.0 Final Disposal
5.1. Arrange for the collection of the hazardous waste container by a licensed and certified environmental waste management company. 5.2. Under no circumstances should this compound or its waste be disposed of down the sanitary sewer or in the regular trash.[1][2] 5.3. The primary and recommended method of disposal is high-temperature incineration at a licensed facility.[1][3] This process ensures the complete chemical destruction of the compound.[1] 5.4. For empty containers, triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste. The cleaned container can then be offered for recycling or punctured to prevent reuse.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
Essential Safety and Operational Guidance for 5-Amino-2-bromo-3-picoline
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 5-Amino-2-bromo-3-picoline (CAS No. 38186-83-3). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory System) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any damage before use.[3] |
| Eyes/Face | Safety goggles and/or face shield | Tightly fitting safety goggles should be worn. A face shield is recommended when there is a risk of splashing. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn at all times. For larger quantities or when splashing is likely, a chemical-resistant apron is advised. |
| Respiratory | Fume hood or respirator | Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow diagram and procedural steps provide a clear guide for the safe handling of this compound from receipt to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure that a safety shower and eyewash station are readily accessible.[4]
-
Put on all required personal protective equipment as detailed in the PPE table.
-
Prepare your workspace within a certified chemical fume hood to minimize inhalation exposure.[3]
-
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: Collect any waste solid in a clearly labeled, sealed container.
-
Liquid Waste: If dissolved in a solvent, collect in a labeled hazardous waste container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste pickup and disposal procedures.
-
Do not dispose of this chemical down the drain or in the regular trash.[5]
By adhering to these safety protocols and operational plans, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
